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  • Product: 2,3,7-Trimethylocta-1,6-dien-3-ol
  • CAS: 103983-82-0

Core Science & Biosynthesis

Foundational

Material Safety Profile: A Technical Guide for 2,3,7-Trimethylocta-1,6-dien-3-ol (CAS 103983-82-0)

A Precautionary Approach to a Novel Research Chemical Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive material safety profile for 2,3,7-Trimethylocta-1,6-dien-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Precautionary Approach to a Novel Research Chemical

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive material safety profile for 2,3,7-Trimethylocta-1,6-dien-3-ol (CAS 103983-82-0), a compound designated for research and development purposes.[1] Due to a significant lack of published toxicological and safety data for this specific molecule, this document employs a precautionary principle, leveraging structure-activity relationship (SAR) analysis of analogous compounds to infer a potential hazard profile. Standard operating procedures for risk assessment, safe handling, and emergency response for chemicals with unknown hazards are detailed. This guide is intended for researchers, scientists, and drug development professionals who may handle this or other novel chemical entities where comprehensive safety data is not yet available.

Compound Identification and Known Properties

2,3,7-Trimethylocta-1,6-dien-3-ol is a C11 tertiary allylic alcohol.[2][3][4][5] Its identity and the limited available physical and chemical data are summarized below. The primary established hazard is environmental.[6]

PropertyValueSource
CAS Number 103983-82-0[1]
Molecular Formula C₁₁H₂₀O[1]
Molecular Weight 168.28 g/mol [1]
Recommended Use For Research Use Only[1]
Known GHS Classification Aquatic Chronic 2; H411: Toxic to aquatic life with long lasting effects.[6]
Known Health Effects Eyes: May cause redness. Inhalation, Skin, Ingestion: Effects not known.[6]
Shipping Temperature 4°C[1]

Hazard Assessment Under Data Scarcity: A Structure-Activity Relationship (SAR) Approach

The absence of comprehensive toxicological data necessitates a conservative approach to hazard assessment.[6][7][8] It is prudent to assume any chemical with unknown properties is hazardous.[6][7][8][9] The molecular structure of 2,3,7-Trimethylocta-1,6-dien-3-ol—a tertiary allylic alcohol—provides a basis for inferring potential hazards by comparing it to well-characterized structural analogues.

Two key analogues are considered to establish a plausible spectrum of risk:

  • 3,7-Dimethyl-1,6-octadien-3-ol (Linalool): A structurally similar C10 tertiary allylic alcohol, providing a baseline for potential irritation and sensitization.[10][11][12][13][14][15]

  • 2-Propen-1-ol (Allyl Alcohol): The parent allylic alcohol, representing a worst-case scenario for toxicity and flammability within this chemical class.[16][17][18][19][20]

The following diagram illustrates the logic of using these analogues to inform the safety assessment.

cluster_Target Target Compound cluster_Analogs Structural Analogues cluster_Assessment Inferred Hazard Profile Target 2,3,7-Trimethylocta-1,6-dien-3-ol (CAS 103983-82-0) DATA GAP: - Acute Toxicity (All Routes) - Irritation (Skin/Eye) - Sensitization - Flammability Assessment Precautionary Hazard Assessment - Potential for skin/eye irritation. - Potential for skin sensitization. - Assume combustible. - Treat as potentially harmful if swallowed,  inhaled, or in contact with skin. Target->Assessment Informs precautionary approach Linalool Linalool (C10 Tertiary Allylic Alcohol) KNOWN HAZARDS: - Skin Irritant (H315) - Eye Irritant (H319) - Skin Sensitizer (H317) - Low Acute Toxicity Linalool->Assessment Provides baseline for irritation/sensitization Allyl_Alcohol Allyl Alcohol (Parent Allylic Alcohol) KNOWN HAZARDS: - Highly Flammable (H225) - Fatal/Toxic (H301, H311, H331) - Severe Irritant (H315, H319) - Organ Toxicity (H370, H372) Allyl_Alcohol->Assessment Provides worst-case scenario for toxicity/flammability

Caption: Structure-Activity Relationship (SAR) logic for hazard assessment.

Comparative Analysis of Structural Analogues

The table below contrasts the known hazards of Linalool and Allyl Alcohol, providing a framework for anticipating the potential risks of 2,3,7-Trimethylocta-1,6-dien-3-ol.

Hazard ClassLinalool (CAS 78-70-6) Allyl Alcohol (CAS 107-18-6) Inferred Potential for 2,3,7-Trimethylocta-1,6-dien-3-ol
Flammability Combustible liquid.[21]H225: Highly flammable liquid and vapour.[18][20]Assume Combustible. The higher molecular weight compared to allyl alcohol may increase the flashpoint, but ignition sources should be avoided.
Acute Toxicity (Oral) LD50 (rat): 2790 mg/kg (Low toxicity).[12][13]H301: Toxic if swallowed.[18][20]Handle as potentially harmful if swallowed. While the larger structure may reduce toxicity compared to allyl alcohol, this cannot be assumed.
Acute Toxicity (Dermal) LD50 (rat): 5610 mg/kg (Low toxicity).[12]H311: Toxic in contact with skin.[18][20]Handle as potentially harmful in contact with skin. Absorption through the skin is a known route of exposure for allylic alcohols.[16]
Acute Toxicity (Inhalation) Data not prominent; generally low volatility.H331: Toxic if inhaled.[18][20]Avoid generating aerosols or mists. While likely having low vapor pressure, heating or aerosolizing could create an inhalation hazard. Use only in a well-ventilated area, preferably a chemical fume hood.[6]
Skin Corrosion/Irritation H315: Causes skin irritation.[10][11][12][13]H315: Causes skin irritation.[18][20]Assume H315: Causes skin irritation. This is a consistent property of the analogues. Prolonged or repeated contact should be avoided.
Eye Damage/Irritation H319: Causes serious eye irritation.[11][13]H319: Causes serious eye irritation.[18][20]Assume H319: Causes serious eye irritation. Direct eye contact must be prevented.
Skin Sensitization H317: May cause an allergic skin reaction.[11]Not the primary hazard, but possible.Assume H317: May cause an allergic skin reaction. The potential for sensitization is present based on the linalool analogue.

Inferred GHS Classification and Labeling

Based on the precautionary principle and the SAR analysis, the following GHS classification should be assumed for all laboratory work until empirical data becomes available.

  • Pictograms:

    • GHS07 (Exclamation Mark)

    • GHS09 (Environment)

  • Signal Word: Warning

  • Inferred Hazard Statements:

    • H315: Causes skin irritation. (Assumed)

    • H317: May cause an allergic skin reaction. (Assumed)

    • H319: Causes serious eye irritation. (Assumed)

    • H411: Toxic to aquatic life with long lasting effects. (Known)[6]

  • Precautionary Statements (Assumed):

    • P261: Avoid breathing mist/vapours/spray.

    • P273: Avoid release to the environment.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Risk Management & Safe Handling Protocols

All work with 2,3,7-Trimethylocta-1,6-dien-3-ol must be preceded by a formal risk assessment. The following protocols are designed as a self-validating system to minimize exposure regardless of the compound's true hazard level.[8][9]

Pre-Work Hazard Assessment Workflow

This workflow must be documented before any new procedure involving the target compound.

start Start: New Procedure with Target Compound assess_quantity Assess Quantities & Manipulation Type (e.g., weighing, heating, reacting) start->assess_quantity review_analogs Review Analogue Safety Data (Linalool, Allyl Alcohol) assess_quantity->review_analogs Inform risk level define_controls Define Engineering Controls (Fume Hood, Glovebox) review_analogs->define_controls select_ppe Select Personal Protective Equipment (PPE) define_controls->select_ppe Based on controls waste_plan Develop Waste Disposal Plan select_ppe->waste_plan emergency_plan Review Emergency Procedures waste_plan->emergency_plan pi_approval Obtain PI/Supervisor Approval emergency_plan->pi_approval pi_approval->assess_quantity Not Approved (Re-evaluate) proceed Proceed with Experiment pi_approval->proceed Approved

Caption: Pre-work risk assessment workflow for novel compounds.

Step-by-Step Handling Protocol
  • Designated Area: All handling of 2,3,7-Trimethylocta-1,6-dien-3-ol, including weighing and dilutions, must be conducted in a designated area within a certified chemical fume hood to control potential vapor and aerosol exposure.[6][7]

  • Engineering Controls: A chemical fume hood is mandatory for all operations. For procedures with a higher risk of splashing or aerosol generation, a blast shield should also be used inside the hood.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or neoprene gloves. If direct contact is likely, consider double-gloving. Change gloves immediately if contamination is suspected.[6][7]

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. If there is a splash hazard, chemical splash goggles must be worn.[6][7]

    • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure full leg coverage and closed-toe shoes.

  • Storage: Store the compound in its original, clearly labeled container inside secondary containment.[6][7] Keep in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[10][14] The recommended storage temperature is 4°C.[1]

  • Waste Disposal: All waste materials contaminated with this compound (e.g., pipette tips, gloves, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Aqueous and organic liquid waste streams must be segregated. Do not pour any amount down the drain.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Response Decision Tree

cluster_exposure Personnel Exposure cluster_spill Chemical Spill incident Incident Occurs (Spill or Exposure) skin_contact Skin Contact incident->skin_contact Exposure eye_contact Eye Contact incident->eye_contact Exposure inhalation Inhalation incident->inhalation Exposure ingestion Ingestion incident->ingestion Exposure spill_minor Minor Spill (<100 mL, inside hood) incident->spill_minor Spill spill_major Major Spill (>100 mL, outside hood) incident->spill_major Spill Remove contaminated clothing.\nFlush skin with water for 15 min.\nSeek medical attention. Remove contaminated clothing. Flush skin with water for 15 min. Seek medical attention. skin_contact->Remove contaminated clothing.\nFlush skin with water for 15 min.\nSeek medical attention. Flush eyes with water for 15 min.\n(Remove contact lenses if possible).\nSeek immediate medical attention. Flush eyes with water for 15 min. (Remove contact lenses if possible). Seek immediate medical attention. eye_contact->Flush eyes with water for 15 min.\n(Remove contact lenses if possible).\nSeek immediate medical attention. Move to fresh air.\nSeek medical attention. Move to fresh air. Seek medical attention. inhalation->Move to fresh air.\nSeek medical attention. Do NOT induce vomiting.\nSeek immediate medical attention. Do NOT induce vomiting. Seek immediate medical attention. ingestion->Do NOT induce vomiting.\nSeek immediate medical attention. Alert others.\nAbsorb with inert material.\nCollect in waste container.\nDecontaminate area. Alert others. Absorb with inert material. Collect in waste container. Decontaminate area. spill_minor->Alert others.\nAbsorb with inert material.\nCollect in waste container.\nDecontaminate area. Evacuate immediate area.\nAlert supervisor and EHS.\nPrevent entry.\nWait for responders. Evacuate immediate area. Alert supervisor and EHS. Prevent entry. Wait for responders. spill_major->Evacuate immediate area.\nAlert supervisor and EHS.\nPrevent entry.\nWait for responders.

Caption: Emergency response guide for spills and exposures.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops.[6][10][11][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][10][11][16]

  • Inhalation: Move the affected person to fresh air and keep at rest in a position comfortable for breathing. If symptoms develop, seek medical attention.[6][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][18]

References

  • MATERIAL SAFETY DATA SHEET for a product containing 2,3,7-Trimethylocta-1,6-dien-3-ol. (URL not provided, based on search result[6])

  • University of Wisconsin-Madison. Novel Chemicals With Unknown Hazards. Environmental Health and Safety. Retrieved from [Link]

  • Columbia University. Preventing and Handling of Unknown Chemicals In Research Laboratories. Environmental Health & Safety. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Allyl Alcohol. Retrieved from [Link]

  • Perfumer's Apprentice. (2022, March 16). Linalool oxide FPD-2015A-2226 - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth. (2020). Safety Data Sheet: Linalool. Retrieved from [Link]

  • Duke University. Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • LyondellBasell. Product Safety Bulletin: Allyl Alcohol. Retrieved from [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (2025, April 24). SAFETY DATA SHEET: Allyl Alcohol. Retrieved from [Link]

  • ChemBK. 3,7-dimethylocta-1,6-dien-3-ol. Retrieved from [Link]

  • PubChem. 2,3,7-Trimethyloct-6-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Classifying & Testing for Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.2: Alcohols - Nomenclature and Classification. Retrieved from [Link]

  • Pattanayak, P., et al. (2010). Ocimum sanctum Linn. A reservoir plant for therapeutic applications: An overview. ResearchGate. [Link]

  • FCT EMIS. Types of Alcohols. Retrieved from [Link]

  • A Level Chemistry. (2021, December 10). A Level Chemistry Revision: Organic Chemistry - Alcohols. Retrieved from [Link]

  • BYJU'S. Types of Alcohols. Retrieved from [Link]

Sources

Exploratory

in vitro toxicity and cytotoxicity studies of 2,3,7-Trimethylocta-1,6-dien-3-ol

An In-Depth Technical Guide to the In Vitro Toxicity and Cytotoxicity of 2,3,7-Trimethylocta-1,6-dien-3-ol Foreword: A Modern Approach to Toxicological Assessment In the landscape of chemical safety and drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Cytotoxicity of 2,3,7-Trimethylocta-1,6-dien-3-ol

Foreword: A Modern Approach to Toxicological Assessment

In the landscape of chemical safety and drug development, the imperative to move away from traditional animal testing towards more predictive, human-relevant in vitro models is clear. This guide is designed for researchers, scientists, and drug development professionals who are tasked with evaluating the safety profile of novel compounds. We will delve into the in vitro toxicity and cytotoxicity of 2,3,7-Trimethylocta-1,6-dien-3-ol, a monoterpenoid alcohol. While specific data for this exact isomer can be limited, we will leverage the substantial body of research on the closely related and well-studied compound, linalool, to build a robust and scientifically sound testing strategy.[1] This document is not a mere collection of protocols; it is a strategic guide that explains the causality behind experimental choices, enabling you to build a self-validating toxicological profile from the ground up.

Introduction to the Compound and Core Toxicological Principles

2,3,7-Trimethylocta-1,6-dien-3-ol is a naturally occurring terpenoid found in various essential oils. Terpenoids as a class are known for a wide spectrum of biological activities, from fragrance and flavoring to significant pharmacological effects, including antimicrobial and anti-inflammatory properties.[2] However, this bioactivity necessitates a thorough safety assessment. Several studies have highlighted the anticancer potential of the related compound linalool, noting its ability to induce apoptosis and oxidative stress in cancer cell lines while showing little toxicity to normal cells.[1][3] Our goal is to systematically investigate these effects.

The foundation of modern in vitro toxicology rests on assessing a chemical's impact on three critical cellular functions:

  • Metabolic Viability: The capacity of a cell to perform essential metabolic functions, often measured via mitochondrial activity.

  • Membrane Integrity: The physical wholeness of the cell membrane, which is crucial for maintaining cellular homeostasis.

  • Lysosomal Integrity: The stability of lysosomes, which contain potent digestive enzymes.

By systematically evaluating these endpoints, we can construct a comprehensive profile of a compound's cytotoxic potential.

A Tiered Strategy for Comprehensive Cytotoxicity Profiling

A logical, tiered approach ensures that we move from broad screening to more specific, mechanistic questions efficiently. This strategy begins with determining the concentration range over which the compound elicits a cytotoxic response, followed by investigations into the specific mechanisms of cell death and, finally, an assessment of genotoxic potential.

G T0 Compound Characterization (Solubility, Purity) T1 Tier 1: Primary Cytotoxicity Screening (MTT, NRU, LDH Assays) Determine IC50 Values T0->T1 Initial Testing T2 Tier 2: Mechanistic Investigation (ROS, Caspase Assays, Cell Cycle) T1->T2 If Cytotoxic (Concentration-Response) T4 Integrated Risk Assessment (Weight-of-Evidence Approach) T1->T4 Synthesize Data T3 Tier 3: Genotoxicity Assessment (Micronucleus, Comet Assays) T2->T3 Elucidate MoA T2->T4 Synthesize Data T3->T4 Synthesize Data

Caption: A tiered workflow for in vitro toxicity assessment.

Tier 1: Primary Cytotoxicity Screening

The initial goal is to establish a dose-response relationship and determine the concentration of the test article that inhibits a biological function by 50% (IC50). This is a fundamental metric in toxicology. We will employ a battery of three assays, each interrogating a different aspect of cell health, to provide a robust initial assessment.

The Principle of Orthogonal Assays

Relying on a single cytotoxicity assay can be misleading. For example, a compound that specifically inhibits mitochondrial respiration might show high toxicity in an MTT assay but less in a membrane integrity assay at the same concentration. Using orthogonal methods—assays that measure different cellular endpoints—provides a more reliable and holistic view of a compound's cytotoxic effects.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a gold standard for assessing metabolic activity via mitochondrial function.[4] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5][6]

Methodology:

  • Cell Seeding: Plate cells (e.g., human keratinocytes, HepG2 liver cells) in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[5][7]

  • Compound Exposure: Prepare a serial dilution of 2,3,7-Trimethylocta-1,6-dien-3-ol in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4][6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: After an incubation period to ensure all formazan has dissolved (typically 2-4 hours, or overnight), measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

Protocol: Neutral Red Uptake (NRU) Assay

The NRU assay is a cell survival/viability test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8] Xenobiotics that cause alterations at the cell surface or lysosomal membrane result in decreased uptake and binding of the dye. This method is recognized by regulatory bodies like the OECD for its predictive value.[9][10]

Methodology:

  • Cell Seeding & Compound Exposure: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation with Neutral Red: After the compound exposure period, remove the treatment medium and incubate the cells for 2-3 hours with a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL).[8][11]

  • Washing: Remove the dye-containing medium and wash the cells with a wash solution (e.g., 0.5% formaldehyde, 1% CaCl₂) to remove unincorporated dye.[11]

  • Dye Extraction: Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[11][12]

  • Absorbance Reading: Agitate the plate on a shaker for 15 minutes to ensure complete solubilization and read the absorbance at 540 nm.[12]

Protocol: Lactate Dehydrogenase (LDH) Release Assay

LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, making it a key indicator of cell lysis and necrosis.[13][14][15]

Methodology:

  • Cell Seeding & Compound Exposure: Follow steps 1 and 2 as described for the MTT assay. Set up two additional controls: a "low control" (spontaneous LDH release from untreated cells) and a "high control" (maximum LDH release, achieved by adding a lysis solution to untreated cells).[13]

  • Supernatant Collection: After compound exposure, carefully collect a portion of the cell culture supernatant from each well.

  • Enzymatic Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[14][15]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, generating NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[13]

  • Absorbance Reading: Measure the absorbance at approximately 490 nm.[13] The amount of color formed is proportional to the amount of LDH released.

Tier 1 Data Summary

The results from these assays should be compiled to compare the IC50 values. Discrepancies between the assays provide the first clues into the compound's mechanism of action.

Assay TypeCellular Endpoint MeasuredExpected IC50 Range (Hypothetical)Primary Inference
MTT Mitochondrial Dehydrogenase Activity10 - 50 µMDisruption of cellular metabolism
Neutral Red Lysosomal Membrane Integrity20 - 70 µMDamage to intracellular organelles
LDH Release Plasma Membrane Integrity> 100 µMLate-stage cytotoxicity or necrosis

Note: The IC50 values for linalool have been reported in the range of ~200-300 µM against various cancer cell lines, providing a useful reference point.[16][17]

Tier 2: Unraveling the Mechanism of Action

If the Tier 1 assays indicate significant cytotoxicity, the next logical step is to investigate how the compound is killing the cells. For terpenoids like linalool, common mechanisms include the induction of oxidative stress and programmed cell death (apoptosis).[1][3]

Oxidative Stress Induction

Many volatile terpenoids can have both antioxidant and pro-oxidant effects.[18][19] At cytotoxic concentrations, they can generate reactive oxygen species (ROS), leading to damage of lipids, proteins, and DNA. This oxidative stress is a common trigger for apoptosis.[20] Studies have shown that linalool can induce oxidative stress in cancer cells, which may be a key part of its selective cytotoxicity.[1][3] This can be measured using fluorescent probes like DCFH-DA that become fluorescent in the presence of ROS.

Apoptosis: Programmed Cell Death

Apoptosis is a controlled, energy-dependent process of cell suicide that avoids the inflammatory response associated with necrosis. Hallmarks include cell shrinkage, chromatin condensation, and the activation of a specific family of proteases called caspases.

4.2.1 Protocol: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" caspases. Their activation is a pivotal point in the apoptotic pathway.

Methodology:

  • Cell Seeding and Exposure: Treat cells with 2,3,7-Trimethylocta-1,6-dien-3-ol at concentrations around the IC50 value determined in Tier 1.

  • Lysis and Reagent Addition: After exposure (e.g., 6-24 hours), lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., a peptide sequence like DEVD coupled to a reporter).

  • Incubation: Allow the caspase enzyme in the lysate to cleave the substrate.

  • Signal Detection: Measure the resulting luminescence or fluorescence. An increased signal relative to the control indicates activation of the apoptotic cascade. The dose-dependent effects of essential oils on caspase activation are well-documented.[21][22]

G Compound 2,3,7-Trimethylocta-1,6-dien-3-ol ROS Increased ROS (Oxidative Stress) Compound->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito p53 p53 Activation Mito->p53 Stress Signal Casp9 Caspase-9 (Initiator) p53->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Cleaves & Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Potential apoptotic pathway induced by terpenoids.

Tier 3: Genotoxicity Assessment

Genotoxicity—the ability of a chemical to damage the genetic material (DNA) of cells—is a critical toxicological endpoint. It can lead to mutations and potentially cancer. Standard regulatory batteries require an assessment of genotoxicity.[23]

Protocol: In Vitro Micronucleus Test (OECD TG 487)

This robust assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[24] During cell division, chromosome fragments or whole chromosomes that lag behind can fail to incorporate into the daughter nuclei, forming small, separate nuclei called micronuclei.

Methodology:

  • Cell Culture and Exposure: Use a suitable cell line (e.g., human TK6 cells or primary human lymphocytes) and expose them to a range of concentrations of the test article for both a short (3-4 hours) and long (21-24 hours) duration.[23][24] The assay should be run with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[23]

  • Cytokinesis Block: Add Cytochalasin B, a cytokinesis inhibitor. This is a crucial step that allows for the identification of cells that have completed one round of nuclear division, appearing as binucleated cells. Analyzing only these cells ensures that any observed micronuclei were formed during the mitotic division under exposure.[25]

  • Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, and fix them. Stain the cells with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope or automated flow cytometry, score the frequency of micronuclei in at least 2,000 binucleated cells per concentration.[24][26] A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Protocol: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive and rapid method for detecting DNA strand breaks in individual cells.[27][28][29]

Methodology:

  • Cell Exposure: Treat cells with the test compound for a short period (e.g., 2-4 hours).

  • Embedding in Agarose: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding: Place the slides in a high pH (alkaline) electrophoresis buffer. This unwinds the DNA.

  • Electrophoresis: Apply an electric field. Broken DNA fragments, being negatively charged, will migrate away from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.[30]

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye. Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using image analysis software.

G Start Select Test Concentrations (Based on Tier 1 Cytotoxicity) MN_Test In Vitro Micronucleus Test (OECD 487) Detects Chromosome Damage Start->MN_Test Comet_Assay Alkaline Comet Assay Detects DNA Strand Breaks Start->Comet_Assay MN_Result Clastogenic and/or Aneugenic Potential? MN_Test->MN_Result Comet_Result Direct DNA Damage? Comet_Assay->Comet_Result Conclusion Genotoxicity Hazard Identification MN_Result->Conclusion Comet_Result->Conclusion

Caption: A workflow for assessing genotoxic potential.

Conclusion: A Weight-of-Evidence Approach to Safety Assessment

No single in vitro assay can define a compound's complete toxicity profile. The strength of this technical guide lies in its advocacy for a weight-of-evidence approach. By integrating the data from all three tiers, a comprehensive picture emerges.

  • Tier 1 establishes the cytotoxic potency (IC50).

  • Tier 2 elucidates the mode of action (e.g., apoptosis via oxidative stress).

  • Tier 3 assesses the potential for genetic damage.

This integrated dataset provides a robust foundation for safety assessment. The in vitro IC50 values, for instance, can be used in regression models to estimate starting doses for acute oral systemic toxicity tests in rodents, as described in OECD Guidance Document 129, significantly reducing the number of animals required for subsequent in vivo studies.[9][10] Ultimately, this structured, mechanistically-informed approach ensures scientific integrity and provides the trustworthy data needed for critical drug development and chemical safety decisions.

References

  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. IIVS. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Uchida, K., et al. (2017). Anticancer effect of linalool via cancer-specific hydroxyl radical generation in human colon cancer. World Journal of Gastroenterology, 23(42), 7546–7557. Retrieved from [Link]

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  • Hsu, S. C., et al. (2015). Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs. International Journal of Molecular Sciences, 16(12), 28259–28273. Retrieved from [Link]

  • Costa, G. M., et al. (2023). The Beauty and the Toxic Beast: Use of Comet Assay to Study Antigenotoxicity of Natural Ingredients. IntechOpen. Retrieved from [Link]

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  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

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  • Hoshino, Y., & Gaucher, E. A. (2018). A polycyclic terpenoid that alleviates oxidative stress. Proceedings of the National Academy of Sciences, 115(29), 7475-7480. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2020). Aromatic Volatile Compounds of Essential Oils: Distribution, Chemical Perspective, Biological Activity, and Clinical Applications. Molecules, 25(17), 3845. Retrieved from [Link]

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  • Jesus, A., et al. (2023). Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview. Molecules, 28(5), 2095. Retrieved from [Link]

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  • Gong, M., et al. (2011). Linalool preferentially induces robust apoptosis of a variety of leukemia cells via upregulating p53 and cyclin-dependent kinase inhibitors. Toxicology, 282(1-2), 23-32. Retrieved from [Link]

  • Salehi, B., et al. (2021). Effect of O. majorana essential oil on caspase-3/7 activity in A-549 and A-431 cells. Journal of Ethnopharmacology, 270, 113824. Retrieved from [Link]

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Foundational

The Strategic Role of 2,3,7-Trimethylocta-1,6-dien-3-ol in Terpene Alcohol Synthesis: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the synthesis, chemical behavior, and strategic importance of 2,3,7-trimethylocta-1,6-dien-3-ol, a key tertiary allylic alcohol in the landscape of terpen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis, chemical behavior, and strategic importance of 2,3,7-trimethylocta-1,6-dien-3-ol, a key tertiary allylic alcohol in the landscape of terpene synthesis. While not as commonly cited as its isomers linalool and nerol, this compound serves as a valuable intermediate and a branch point for the creation of a diverse array of terpene alcohols and their derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into its primary synthesis via the Grignard reaction, explore its potential for structural diversification through acid-catalyzed rearrangements and dehydrations, and provide detailed experimental protocols and characterization data.

Introduction: Unveiling a Versatile Terpene Intermediate

Terpene alcohols are a cornerstone of natural product chemistry, with wide-ranging applications in the fragrance, flavor, pharmaceutical, and biotechnology industries.[1][2] Their synthesis often involves intricate pathways to achieve desired stereochemistry and functionalization. 2,3,7-Trimethylocta-1,6-dien-3-ol (CAS No. 103983-82-0, Molecular Formula: C₁₁H₂₀O)[3][4] emerges as a structurally significant, yet often overlooked, player in this field. As a tertiary allylic alcohol, its inherent reactivity offers a gateway to a variety of chemical transformations, making it a strategic precursor for more complex terpene structures.

This guide will illuminate the pivotal role of 2,3,7-trimethylocta-1,6-dien-3-ol, moving beyond a simple catalog of reactions to explain the underlying chemical principles and experimental rationale that govern its synthesis and subsequent transformations.

Core Synthesis: The Grignard Approach to a Tertiary Allylic Alcohol

The most direct and industrially scalable method for the synthesis of 2,3,7-trimethylocta-1,6-dien-3-ol is the Grignard reaction. This classic organometallic reaction provides a robust and high-yielding route to tertiary alcohols.[5][6]

Causality of Experimental Choices

The synthesis hinges on the nucleophilic addition of a vinyl Grignard reagent to a ketone. The choice of starting materials is critical for achieving the desired product:

  • Ketone: 6-Methyl-5-hepten-2-one is the ideal starting ketone. Its carbon skeleton provides the C8 backbone and the isobutenyl group characteristic of many acyclic monoterpenoids.

  • Grignard Reagent: Vinylmagnesium bromide is the vinyl anion synthon of choice. It is commercially available or can be readily prepared in situ from vinyl bromide and magnesium turnings.[7][8]

The reaction proceeds via the nucleophilic attack of the vinyl carbanion on the electrophilic carbonyl carbon of 6-methyl-5-hepten-2-one, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.

Experimental Protocol: Synthesis of 2,3,7-Trimethylocta-1,6-dien-3-ol

This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Vinyl bromide

  • 6-Methyl-5-hepten-2-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Preparation of Vinylmagnesium Bromide (Grignard Reagent):

    • Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq.) to a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add anhydrous THF to just cover the magnesium.

    • Slowly add a solution of vinyl bromide (1.1 eq.) in anhydrous THF via the dropping funnel. The reaction is exothermic and should initiate spontaneously, evidenced by gentle refluxing. Maintain a steady reflux by controlling the rate of addition.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of 6-methyl-5-hepten-2-one (1.0 eq.) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2,3,7-trimethylocta-1,6-dien-3-ol.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Workup & Purification Vinyl Bromide Vinyl Bromide VinylMgBr VinylMgBr Vinyl Bromide->VinylMgBr + Mg / THF Mg Mg Mg->VinylMgBr THF THF THF->VinylMgBr Alkoxide Alkoxide VinylMgBr->Alkoxide + 6-Methyl-5-hepten-2-one in THF 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one->Alkoxide Product 2,3,7-Trimethylocta-1,6-dien-3-ol Alkoxide->Product 1. NH4Cl (aq) 2. Extraction 3. Purification

Caption: Synthetic workflow for 2,3,7-Trimethylocta-1,6-dien-3-ol.

Chemical Versatility: A Hub for Terpene Diversification

The true value of 2,3,7-trimethylocta-1,6-dien-3-ol lies in its potential for further chemical transformations. Its tertiary allylic alcohol functionality makes it susceptible to a variety of reactions, including acid-catalyzed dehydration and allylic rearrangements, which can lead to a range of valuable terpene structures.

Acid-Catalyzed Dehydration: A Pathway to Dienes

Treatment of tertiary alcohols with acid catalysts is a classic method for the synthesis of alkenes.[3][9][10] In the case of 2,3,7-trimethylocta-1,6-dien-3-ol, this reaction is expected to yield a mixture of isomeric dienes. The reaction proceeds through a carbocation intermediate, and the product distribution is governed by Zaitsev's rule, which favors the formation of the more substituted (and thus more stable) alkene.

Plausible Dehydration Products:

  • 2,3,7-Trimethylocta-1,3,6-triene: The conjugated diene, likely a major product due to its thermodynamic stability.

  • 2,3,7-Trimethylocta-2,6-dien-4-one (Isomerization product): Under certain conditions, isomerization can occur.

The choice of acid catalyst (e.g., sulfuric acid, phosphoric acid, or a Lewis acid) and reaction conditions (temperature, solvent) can influence the product ratio.

Allylic Rearrangement: Isomerization to Other Terpene Alcohols

Tertiary vinyl carbinols can undergo allylic rearrangement, a[11][12]-suprafacial shift, under thermal or acidic conditions.[11][13][14] This rearrangement can potentially lead to the formation of other valuable terpene alcohols. For 2,3,7-trimethylocta-1,6-dien-3-ol, a plausible rearrangement could yield a primary or secondary allylic alcohol, opening up new avenues for functionalization.

Rearrangement_Pathways A 2,3,7-Trimethylocta-1,6-dien-3-ol B Carbocation Intermediate A->B H+ C Dehydration Products (Isomeric Dienes) B->C -H+ (Dehydration) D Rearranged Terpene Alcohols B->D [1,3]-Shift (Rearrangement)

Caption: Potential reaction pathways of 2,3,7-trimethylocta-1,6-dien-3-ol.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,3,7-trimethylocta-1,6-dien-3-ol. The following table summarizes the expected spectroscopic data based on its structure and data from similar compounds.

Spectroscopic Technique Expected Observations
¹H NMR Signals corresponding to vinyl protons (~5-6 ppm), an allylic proton, multiple methyl groups (singlets and doublets), and a hydroxyl proton (broad singlet).
¹³C NMR Resonances for two sp² carbons of the vinyl group, two sp² carbons of the internal double bond, a quaternary carbinol carbon, and several aliphatic carbons.
IR Spectroscopy A broad O-H stretching band (~3400 cm⁻¹), C-H stretching bands (~2900-3000 cm⁻¹), a C=C stretching band (~1640 cm⁻¹), and a C-O stretching band (~1100-1200 cm⁻¹).
Mass Spectrometry (GC-MS) A molecular ion peak (M⁺) at m/z 168, with characteristic fragmentation patterns including the loss of water (M-18) and cleavage of the carbon-carbon bonds adjacent to the oxygen atom.

Conclusion and Future Outlook

2,3,7-Trimethylocta-1,6-dien-3-ol, while not a household name in terpene chemistry, represents a strategically important and versatile intermediate. Its straightforward synthesis via the Grignard reaction and its potential for diversification through well-understood chemical transformations make it a valuable tool for synthetic chemists. As the demand for novel and complex terpene structures in the pharmaceutical and fragrance industries continues to grow, the exploration of such underutilized intermediates will be crucial. Future research could focus on developing stereoselective syntheses of this chiral alcohol and exploring its biocatalytic transformations using engineered enzymes to access a wider range of enantiopure terpene derivatives.

References

  • Phosphorus tribromide promoted allylic rearrangement of a tertiary vinyl carbinol. Stereochemistry of the reaction product and application to the synthesis of JH-25, a potent juvenile hormone mimic. The Journal of Organic Chemistry. [Link]

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  • Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO. ResearchGate. [Link]

  • Allylic rearrangement. Wikipedia. [Link]

  • Sterically Biased 3,3-Sigmatropic Rearrangement of Chiral Allylic Azides: Application to the Total Syntheses of Alkaloids. The Journal of Organic Chemistry. [Link]

  • Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. [Link]

  • Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution. Organic Letters. [Link]

  • 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. [Link]

    • The Grignard Reaction. Macalester College. [Link]

  • Nucleophilic Addition: The Grignard reagent. University of Wisconsin-River Falls. [Link]

  • vinyl bromide. Organic Syntheses. [Link]

  • 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Rearrangement of allylic alcohols. RIT Digital Institutional Repository. [Link]

  • 1,7-Octadien-3-ol, 2,6-dimethyl-. NIST WebBook. [Link]

  • CN107848924B - 2,4,7-Trimethyloct-6-en-1-ol as a fragrance ingredient.
  • The Search for New Fragrance Ingredients. Perfumer & Flavorist. [Link]

  • WO2017017152A1 - 2,4,7-trimethyloct-6-en-1-ol as fragance ingredient.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • GC/FID & GC/MS RTL Flavor Databases. Agilent. [Link]

  • Linalool, (+)-. PubChem. [Link]

  • 2-Methyl-6-methylene-octa-1,7-dien-3-ol. NIST WebBook. [Link]

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  • 2,4,7-TRIMETHYLOCT-6-EN-1-OL AS FRAGANCE INGREDIENT. European Patent Office. [Link]

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Exploratory

2,3,7-Trimethylocta-1,6-dien-3-ol (2-Methyllinalool): Biosynthetic Intermediacy, Chemical Synthesis, and Olfactory Profiling

Executive Summary The compound 2,3,7-trimethylocta-1,6-dien-3-ol (CAS: 103983-82-0), commonly referred to as 2-methyllinalool , is a non-canonical C11 monoterpenoid. While traditional terpenes follow the strict C5 isopre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,3,7-trimethylocta-1,6-dien-3-ol (CAS: 103983-82-0), commonly referred to as 2-methyllinalool , is a non-canonical C11 monoterpenoid. While traditional terpenes follow the strict C5 isoprene rule, 2-methyllinalool and its derivatives represent a unique class of methylated terpenoids with profound ecological and commercial significance. In nature, its diphosphate ester, 2-methyllinalyl diphosphate (2-Me-LPP), serves as the critical on-pathway intermediate in the enzymatic biosynthesis of 2-methylisoborneol (2-MIB)—a potent volatile organic compound responsible for earthy and musty off-flavors in drinking water[1].

This technical guide provides an in-depth analysis of 2-methyllinalool, detailing its olfactory characteristics, its mechanistic role in terpene enzymology, and the self-validating experimental protocols required for its enantioselective synthesis and in vitro assay.

Chemical Identity and Olfactory Significance

Beyond its role as a transient biosynthetic intermediate, 2-methyllinalool is a highly potent odorant. Recent olfactory profiling of non-canonical terpenes has demonstrated that methylation at the C2 position drastically alters the sensory properties of traditional monoterpenes[2].

Among a library of synthesized methylated derivatives, 2-methyllinalool exhibits an exceptionally low odor threshold, making it a compound of high interest for the flavor and fragrance industry.

Table 1: Odor Thresholds of Selected Non-Canonical Methylated Terpenes in Air [2]

CompoundOdor DescriptionOdor Threshold in Air (ng/L)
2-Methyllinalool Flowery 1.8
2-Methyl-α-fencholMoldy3.6
2-MethylgeraniolFlowery5.4
2-MethylcitronellolCitrus-like7.2
4-MethylgeraniolCitrus-like16.0

Mechanistic Enzymology: The Role in 2-Methylisoborneol Biosynthesis

The biosynthesis of 2-MIB requires a highly coordinated enzymatic cascade. The process begins with the S-adenosylmethionine (SAM)-dependent methylation of geranyl diphosphate (GPP) by GPP methyltransferase (GPPMT) to form 2-methyl-GPP (2-Me-GPP).

However, 2-Me-GPP cannot be directly cyclized due to severe steric and stereoelectronic constraints. Instead, the type I terpene synthase 2-methylisoborneol synthase (2MIBS) catalyzes the allylic transposition (isomerization) of 2-Me-GPP to (R)-2-methyllinalyl diphosphate (2-Me-LPP) [1].

Causality of Isomerization: The conversion to the tertiary diphosphate (2-Me-LPP) is mandatory because it allows the substrate to adopt the critical cisoid-anti,endo-boat conformation. Direct rotation of 2-Me-GPP is sterically hindered by the C2-methyl group clashing with the isoprenoid tail. Isomerization relieves this strain, facilitating reionization and subsequent cyclization into the 2-methyl-α-terpinyl cation, which is ultimately quenched by water to form 2-MIB[3].

Biosynthesis GPP Geranyl Diphosphate (GPP) MeGPP 2-Methyl-GPP (2-Me-GPP) GPP->MeGPP GPPMT + SAM (Methylation) MeLPP (R)-2-Methyllinalyl Diphosphate (2-Me-LPP) MeGPP->MeLPP 2MIBS (Isomerization) MIB 2-Methylisoborneol (2-MIB) MeLPP->MIB 2MIBS (Cyclization & H2O)

Fig 1. Biosynthetic pathway of 2-MIB via the intermediate 2-Me-LPP.

Enantioselective Chemical Synthesis

To study the stereochemical course of 2MIBS, researchers must synthesize both enantiomers of 2-Me-LPP with high optical purity. The following protocol outlines a self-validating synthetic workflow.

Protocol 1: Synthesis of (R)- and (S)-2-Methyllinalool via Sharpless Epoxidation
  • Olefin Formation: React sulcatone with triethyl 2-phosphonopropionate via a Horner-Wadsworth-Emmons reaction to yield ethyl 2-methylgeranate (as an E/Z mixture)[1].

  • Reduction: Isolate the (E)-isomer via column chromatography and reduce it using DIBAL-H to produce 2-methylgeraniol[1].

  • Asymmetric Epoxidation (Causality Step): Treat 2-methylgeraniol with titanium tetraisopropoxide, tert-butyl hydroperoxide, and either D-(-)- or L-(+)-diisopropyl tartrate (DIPT).

    • Causality: Sharpless epoxidation is explicitly chosen because it allows predictable, catalyst-controlled installation of the C3 stereocenter. This is critical, as the two enantiomers of 2-Me-LPP lead to drastically different enzymatic products[1].

  • Validation (Self-Validating System): Derivatize a small aliquot of the resulting epoxide with (S)-Mosher's acid chloride. Analyze via 1H NMR to confirm an enantiomeric excess (ee) of >75% before proceeding. This prevents the propagation of stereochemical errors through the synthesis[1].

  • Allylic Transposition: React the enantiomerically enriched epoxide with triphenylphosphine (PPh3), iodine, and pyridine in water to yield (R)- and (S)-2-methyllinalool[1].

  • Phosphorylation: Convert 2-methyllinalool to the final substrate, 2-Me-LPP, using trichloroacetonitrile and triethylammonium phosphate[1].

Workflow S1 1. Sharpless Epoxidation Set C3 Stereocenter S2 2. Mosher Ester Analysis Validate Enantiomeric Excess S1->S2 S3 3. Allylic Transposition Form 2-Methyllinalool S2->S3 S4 4. Phosphorylation Generate 2-Me-LPP S3->S4 S5 5. Enzymatic Assay Incubate with 2MIBS S4->S5

Fig 2. Self-validating workflow for the enantioselective synthesis and assay of 2-Me-LPP.

In Vitro Enzymatic Validation and Product Distribution

The stereochemical dependence of 2MIBS can be proven by incubating the enzyme with the synthesized enantiomers of 2-Me-LPP.

Protocol 2: Enzymatic Assay of 2MIBS with 2-Me-LPP
  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 10% glycerol, and 10 mM MgCl2.

    • Causality: Mg2+ is an essential metal cofactor. It coordinates the diphosphate moiety of 2-Me-LPP, neutralizing its negative charge and triggering the initial ionization event required for carbocation formation[4].

  • Enzyme Incubation: Add purified recombinant 2MIBS to the buffer, followed by the synthetic substrate ((R)- or (S)-2-Me-LPP), and incubate at 30 °C for 2 hours[1].

  • Reaction Quenching & Extraction: Quench the reaction and extract the aqueous layer three times with GC-grade hexane.

    • Causality: Hexane selectively partitions the volatile, non-polar C11 terpene products away from the aqueous buffer, unreacted polar diphosphates, and denatured proteins, ensuring a clean baseline for GC-MS[1].

  • Validation (Self-Validating System): Analyze the hexane extract using GC-MS equipped with a chiral stationary phase column. The chiral column ensures that any potential spontaneous racemization in the buffer is detected, validating the stereochemical integrity of the assay[1].

Stereochemical Product Distribution

Incubation experiments reveal that 2MIBS is highly stereoselective. (R)-2-Me-LPP is the true on-pathway intermediate, yielding predominantly 2-MIB. In contrast, forcing the enzyme to process the unnatural (S)-enantiomer derails the cyclization cascade, resulting primarily in 2-methyl-α-terpineol[5].

Table 2: Product Distribution of 2MIBS Incubation with 2-Me-LPP Enantiomers [5]

Enzymatic ProductYield from (R)-2-Me-LPP (%)Yield from (S)-2-Me-LPP (%)
2-Methylisoborneol (2-MIB) 62.0 31.0
2-Methylenebornane21.06.0
2-Methyl-α-terpineol 9.051.0
2-Methylmyrcene4.08.0
2-Methylenefenchane2.00.6
2-Methyllimonene1.01.0
2-Methyl-2-bornene1.00.3

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative and Qualitative GC-MS Profiling of 2,3,7-Trimethylocta-1,6-dien-3-ol

Target Audience: Analytical Chemists, Fragrance Researchers, and Drug Development Professionals Matrix: Botanical Extracts, Essential Oils, and Synthetic Formulations Chemical Context & Analytical Challenges 2,3,7-Trimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Fragrance Researchers, and Drug Development Professionals Matrix: Botanical Extracts, Essential Oils, and Synthetic Formulations

Chemical Context & Analytical Challenges

2,3,7-Trimethylocta-1,6-dien-3-ol (CAS: 103983-82-0)[1] is a highly branched, volatile tertiary terpene alcohol. Structurally homologous to the ubiquitous fragrance compound linalool (3,7-dimethylocta-1,6-dien-3-ol), it possesses an identical 1,6-octadiene backbone but features an additional methyl group at the C2 position.

The primary analytical challenge when analyzing tertiary terpene alcohols via Gas Chromatography-Mass Spectrometry (GC-MS) is their severe susceptibility to thermal degradation . In a standard, high-temperature GC inlet (e.g., 250 °C), the C3 hydroxyl group undergoes rapid dehydration, converting the alcohol into artifact dienes (analogous to myrcene or ocimene)[2]. This degradation compromises quantitative accuracy, artificially inflates hydrocarbon terpene profiles, and complicates spectral library matching.

Mechanistic Insights & Methodological Causality (E-E-A-T)

To ensure high-fidelity data, this protocol is engineered around the specific thermodynamic and mass spectrometric behaviors of 2,3,7-Trimethylocta-1,6-dien-3-ol.

Preventing Thermal Dehydration in the GC Inlet

To mitigate artifact generation, this method utilizes a lowered inlet temperature (220 °C) and an ultra-inert, glass-wool-free liner[3]. While glass wool is traditionally used to promote sample vaporization, it introduces active silanol sites that catalyze the dehydration of tertiary alcohols. Liquid injection is heavily favored over headspace (HS) analysis for this compound, as extended incubation at elevated temperatures during HS extraction exacerbates degradation[2].

Mass Spectrometric Fragmentation (EI, 70 eV)

Unlike primary alcohols, tertiary terpene alcohols rarely exhibit a stable molecular ion ( M+ ) under 70 eV Electron Ionization (EI)[4]. For 2,3,7-Trimethylocta-1,6-dien-3-ol (MW = 168.28 g/mol ), fragmentation is driven by two highly predictable pathways:

  • Dehydration: Immediate loss of water (-18 Da) yields a prominent fragment at m/z 150 .

  • Allylic Alpha-Cleavage: Cleavage of the C3-C4 bond is thermodynamically favored due to the stabilization of the resulting carbocations by the adjacent double bonds.

    • In standard linalool, this cleavage yields a diagnostic oxygen-containing fragment at m/z 71[5].

    • In 2,3,7-Trimethylocta-1,6-dien-3-ol, the additional C2 methyl group shifts this diagnostic fragment to m/z 85 ( [CH2​=C(CH3​)−C(CH3​)(OH)]+ ). The corresponding hydrocarbon fragment appears at m/z 83 ( [C6​H11​]+ ).

Experimental Workflows & Pathways

GCMS_Workflow Prep Sample Prep & Extraction Inlet GC Inlet (220°C, Inert) Prep->Inlet Column Capillary GC (DB-5MS) Inlet->Column Ionization EI Source (70 eV) Column->Ionization Detection MS Detection (SIM/Scan) Ionization->Detection Analysis Data Processing Detection->Analysis

End-to-end GC-MS analytical workflow for tertiary terpene alcohols.

Fragmentation M Molecular Ion [M]+ m/z 168 (C11H20O) H2O_loss Dehydration[M - H2O]+ m/z 150 (C11H18) M->H2O_loss -H2O (-18 Da) Allyl_Left Alpha-Cleavage (Left) m/z 85 (C5H9O+) M->Allyl_Left C3-C4 bond Allyl_Right Alpha-Cleavage (Right) m/z 83 (C6H11+) M->Allyl_Right C3-C4 bond Further_Frag Secondary Fragments m/z 67, m/z 55 H2O_loss->Further_Frag -CH3 / -C2H4 Allyl_Left->Further_Frag -H2O (-18 Da)

Primary EI mass fragmentation pathways for 2,3,7-Trimethylocta-1,6-dien-3-ol.

Step-by-Step Experimental Protocol

Sample and Standard Preparation

Note: This liquid extraction protocol is designed to maximize recovery while minimizing thermal stress[6].

  • Stock Solutions: Prepare a 1,000 µg/mL stock solution of 2,3,7-Trimethylocta-1,6-dien-3-ol in MS-grade ethyl acetate.

  • Internal Standard (ISTD) Addition: Prepare a 200 µg/mL solution of 2-fluorobiphenyl. This specific ISTD is selected because it does not naturally occur in botanical matrices and elutes in a chromatographic window free of major terpene interferences[6].

  • Matrix Extraction: Weigh exactly 50.0 mg of the sample matrix into a 15 mL PTFE-lined centrifuge tube. Add 5.0 mL of ethyl acetate and spike with 50 µL of the ISTD solution.

  • Partitioning: Vortex vigorously for 5 minutes at 2,500 rpm to ensure complete partitioning of the analyte into the organic phase. Centrifuge at 4,000 rpm for 5 minutes to pellet insoluble matrix components.

  • Vialing: Transfer 1.0 mL of the clear supernatant into a 2 mL GC autosampler vial equipped with a deactivated glass insert.

GC-MS Instrument Parameters
ParameterSettingRationale (Causality)
GC Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Mid-polar stationary phase provides optimal resolution of terpene isomers[3].
Inlet Temperature 220 °CLowered from the standard 250 °C to prevent thermal dehydration of the tertiary alcohol[3].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains optimal linear velocity for MS source sensitivity[7].
Injection Mode Split 20:1, 1 µL volumePrevents column overloading; typical for high-abundance terpene extracts.
Oven Program 60 °C (1 min) → 10 °C/min to 250 °C (hold 3 min)Balances resolution of early-eluting monoterpenes with overall run time.
Transfer Line Temp 250 °CPrevents cold spots and condensation before the analyte reaches the MS source.
Ion Source Temp 230 °CStandard EI temperature; maintains source cleanliness without excessive fragmentation[4].
Ionization Energy 70 eVStandard energy required for reproducible library matching (NIST/Wiley)[4].
Acquisition Mode Synchronous SIM/Scan (m/z 40–350)Scan mode for library matching; SIM (m/z 85, 150) for high-sensitivity quantitation.

System Suitability & Quality Control (Self-Validating System)

To ensure this protocol functions as a self-validating system , a System Suitability Test (SST) must be executed prior to running unknown samples. This guarantees that the instrument state has not drifted into conditions that cause analyte degradation.

  • Inlet Inertness Check: Inject a pure, mid-level calibration standard (e.g., 10 µg/mL) of 2,3,7-Trimethylocta-1,6-dien-3-ol.

  • Dehydration Monitoring: Monitor the Extracted Ion Chromatograms (EIC) for m/z 85 (intact alcohol cleavage) and m/z 150 (dehydrated diene).

  • Validation Criteria: If a secondary chromatographic peak representing the dehydrated diene artifact appears at an earlier retention time, and its peak area exceeds 5% of the primary intact alcohol peak, the system fails suitability. The GC inlet liner must be replaced, the gold seal cleaned, and the inlet temperature verified before proceeding.

  • Quantitation: Utilize the internal standard method for robust quantitation[8]. Calculate the response factor (RF) using the diagnostic m/z 85 ion for 2,3,7-Trimethylocta-1,6-dien-3-ol and m/z 172 for the 2-fluorobiphenyl ISTD.

References

  • 2,3,7-Trimethylocta-1,6-dien-3-ol Product Information . Sapphire Bioscience. 1

  • Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method . Journal of Chemical Education (ACS Publications). 8

  • Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System . Agilent Technologies.2

  • Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower . Agilent Technologies. 6

  • Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS . Restek Corporation.3

  • Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas . Agilent Technologies.7

  • Comprehensive Flavor Analysis of Volatile Components During the Vase Period of Cut Lily Flowers by HS-SPME/GC–MS . Frontiers in Plant Science.4

  • Nanoemulsions of essential oil of Zanthoxylum alatum for protection against Meloidogyne incognita . Taylor & Francis. 5

Sources

Application

Application Note: A Protocol for the Synthesis of 2,3,7-Trimethylocta-1,6-dien-3-ol from a Linalool Precursor

Abstract Terpenoid alcohols are a critical class of natural products, with linalool (3,7-dimethylocta-1,6-dien-3-ol) being a cornerstone in the fragrance, cosmetic, and pharmaceutical industries. The exploration of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Terpenoid alcohols are a critical class of natural products, with linalool (3,7-dimethylocta-1,6-dien-3-ol) being a cornerstone in the fragrance, cosmetic, and pharmaceutical industries. The exploration of novel structural analogs of these compounds is a key objective for developing new active ingredients and research tools. This application note details a robust and logical synthetic protocol for 2,3,7-trimethylocta-1,6-dien-3-ol, a C11 homolog of linalool. As a direct conversion from linalool is not feasible due to the need for carbon-carbon bond formation, this guide presents a more practical approach: the synthesis from 6-methyl-5-hepten-2-one, a common industrial precursor to linalool. The core of this synthesis involves a Grignard reaction, a powerful and well-established method for creating tertiary alcohols.[1][2] This document provides a complete, step-by-step methodology, from the preparation of the necessary Grignard reagent to the final purification and characterization of the target molecule, designed for reproducibility in a standard organic chemistry laboratory.

Introduction and Scientific Rationale

Linalool is a naturally occurring tertiary terpene alcohol valued for its pleasant floral scent and its diverse biological activities.[3][4] The modification of its fundamental carbon skeleton offers a promising avenue for the discovery of novel compounds with enhanced or unique sensory and therapeutic properties. The target molecule of this protocol, 2,3,7-trimethylocta-1,6-dien-3-ol (CAS 103983-82-0), represents such an analog, featuring an additional methyl group at the C2 position relative to linalool.[5]

A simple acid-catalyzed rearrangement, common for terpenoids, is insufficient for this transformation as it requires the addition of a carbon atom. Therefore, a synthetic strategy involving C-C bond formation is necessary. The Grignard reaction is an exemplary choice for this purpose, renowned for its efficiency in forming alcohols from carbonyl compounds.[6][7]

This protocol employs the nucleophilic addition of an isopropenyl (prop-1-en-2-yl) Grignard reagent to the carbonyl carbon of 6-methyl-5-hepten-2-one. This ketone is a widely available and cost-effective starting material, also used in the industrial synthesis of other terpenoids, making this route economically viable and scalable.[8] The subsequent acidic workup protonates the intermediate alkoxide to yield the desired tertiary alcohol.

Reaction Scheme and Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.

Overall Reaction:

Mechanistic Principle: The reaction mechanism is a classic nucleophilic addition to a carbonyl group.[1] The carbon atom of the isopropenyl Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of 6-methyl-5-hepten-2-one. This forms a new carbon-carbon bond and a magnesium alkoxide intermediate. The subsequent addition of a mild acid source protonates the alkoxide to furnish the final tertiary alcohol product.[9]

A simplified representation of the Grignard reaction mechanism.

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Part A: Preparation of Isopropenylmagnesium Bromide (Grignard Reagent)

This protocol details the in situ preparation of the Grignard reagent from 2-bromopropene.

Materials & Reagents:

  • Magnesium turnings

  • Iodine (one small crystal for activation)

  • 2-Bromopropene

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under an inert atmosphere.

  • Add a single crystal of iodine to the flask. The purple color will fade as the magnesium surface is activated.

  • Add a small portion of anhydrous THF to cover the magnesium.

  • Dissolve 2-bromopropene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add a small amount (approx. 10%) of the 2-bromopropene solution to the flask to initiate the reaction. Initiation is indicated by gentle bubbling and a slight warming of the flask. Gentle heating may be required.

  • Once the reaction has started, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.[10]

  • After the addition is complete, continue to stir the grey, cloudy solution at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution (typically ~0.5 M) is used directly in the next step.[11]

Part B: Synthesis of 2,3,7-Trimethylocta-1,6-dien-3-ol

Materials & Reagents:

  • Isopropenylmagnesium bromide solution in THF (from Part A)

  • 6-Methyl-5-hepten-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a separate flame-dried flask under an inert atmosphere, dissolve 6-methyl-5-hepten-2-one (1.0 eq.) in anhydrous THF.

  • Cool the ketone solution to 0 °C using an ice-water bath.

  • Slowly add the prepared isopropenylmagnesium bromide solution (1.1 eq., from Part A) to the stirred ketone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Part C: Purification and Characterization

The crude product is purified by flash column chromatography.[12][13]

Protocol:

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[14]

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate/hexane and gradually increasing to 10%). The optimal solvent system should be predetermined by TLC analysis.[3]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield 2,3,7-trimethylocta-1,6-dien-3-ol as a purified oil.

Hypothetical Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.1 (t, 1H, CH =C(CH₃)₂), ~5.0-5.2 (m, 2H, CH₂ =C), ~2.0 (m, 2H, CH₂ CH=C), ~1.8 (s, 3H, =C(CH₃)CH₃ ), ~1.7 (s, 3H, =C(CH₃)₂), ~1.6 (s, 3H, =C(CH₃)₂), ~1.5 (m, 2H, CH₂ CH₂CH=C), ~1.2 (s, 3H, C(OH)CH₃ ).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~145 (C=C H₂), ~132 (C =C(CH₃)₂), ~124 (C H=C(CH₃)₂), ~112 (C H₂=C), ~75 (C -OH), ~40 (CH₂C H₂CH=C), ~26 (C(OH)C H₃), ~25.5 (=C(C H₃)₂), ~22 (CH₂C H₂CH=C), ~17.5 (=C(C H₃)₂).

  • IR (neat, cm⁻¹): ~3450 (br, O-H stretch), ~3080 (=C-H stretch), ~2970, 2920 (C-H stretch), ~1645 (C=C stretch), ~910 (=C-H bend).

Quantitative Data Summary

The following table provides an example calculation for a laboratory-scale synthesis.

ParameterValueNotes
Reactants
6-Methyl-5-hepten-2-one5.0 g (39.6 mmol)Starting Ketone
2-Bromopropene5.76 g (47.6 mmol)For Grignard Reagent
Magnesium Turnings1.27 g (52.3 mmol)For Grignard Reagent
Product
FormulaC₁₁H₂₀O[5]
Molecular Weight168.28 g/mol [5]
Theoretical Yield6.66 gBased on the limiting reagent
Hypothetical Result
Actual Yield4.80 gExample experimental outcome
Percent Yield72%(Actual/Theoretical) * 100
Purity (by GC/NMR)>95%Post-purification

Workflow Visualization

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Synthesis cluster_2 Part C: Purification & Analysis A1 Activate Mg with I₂ in Anhydrous THF A2 Add 2-Bromopropene (dropwise) A1->A2 A3 Stir to Complete Formation A2->A3 B2 Add Grignard Reagent A3->B2 Use directly B1 Cool Ketone Solution to 0 °C B1->B2 B3 Reaction at RT B2->B3 B4 Quench with aq. NH₄Cl B3->B4 B5 Extraction & Drying B4->B5 C1 Concentrate Crude Product B5->C1 C2 Flash Column Chromatography C1->C2 C3 Combine & Concentrate Fractions C2->C3 C4 Characterize Pure Product (NMR, IR, MS) C3->C4

Synthetic workflow for 2,3,7-Trimethylocta-1,6-dien-3-ol.

References

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. LibreTexts. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • PrepChem.com. (n.d.). Synthesis of propenyl magnesium bromide. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Chemhel ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • PubChem. (n.d.). Linalool. [Link]

Sources

Method

Application Notes and Protocols for the Extraction of 2,3,7-Trimethylocta-1,6-dien-3-ol from Plant Matrices

Abstract This document provides a comprehensive technical guide for the extraction of 2,3,7-Trimethylocta-1,6-dien-3-ol, a significant terpene alcohol, from various plant matrices. Recognizing the challenges inherent in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the extraction of 2,3,7-Trimethylocta-1,6-dien-3-ol, a significant terpene alcohol, from various plant matrices. Recognizing the challenges inherent in isolating specific, often low-concentration, bioactive compounds, this guide details multiple field-proven extraction methodologies, including traditional and advanced techniques. Protocols for Steam Distillation, Solvent-Based Extraction (incorporating Ultrasound-Assisted Extraction), and Supercritical Fluid Extraction (SFE) are presented with an emphasis on the scientific principles and causal relationships that govern experimental choices. Furthermore, this guide includes protocols for the analytical validation of extracts via Gas Chromatography-Mass Spectrometry (GC-MS) and outlines a framework for method validation to ensure accuracy, precision, and robustness in a research or drug development setting.

Introduction: The Target Analyte and Extraction Challenges

2,3,7-Trimethylocta-1,6-dien-3-ol (CAS No. 103983-82-0) is an oxygenated monoterpenoid, a class of compounds responsible for the characteristic aromas and flavors of many plants.[1][2] Structurally similar to well-known terpene alcohols like linalool, this compound is of growing interest for its potential applications in the flavor, fragrance, and pharmaceutical industries.[3][4]

The effective isolation of 2,3,7-Trimethylocta-1,6-dien-3-ol from its natural plant source is a critical first step for any research or commercial application. The primary challenges in this process include:

  • Thermal Lability: Like many terpenes, the target molecule can be sensitive to high temperatures, potentially leading to degradation or isomerization during extraction.[5]

  • Complex Matrix: Plant materials are intricate mixtures of compounds, including pigments, lipids, waxes, and other terpenoids, which can interfere with extraction and analysis.[2]

  • Volatility: The compound's volatility necessitates extraction and handling procedures that minimize loss.[6]

  • Solvent Selection: The choice of solvent is critical, as it dictates the efficiency and selectivity of the extraction process.

This guide aims to equip researchers, scientists, and drug development professionals with the knowledge and protocols necessary to navigate these challenges and successfully isolate 2,3,7-Trimethylocta-1,6-dien-3-ol.

Pre-Extraction Essentials: Sample Preparation

The success of any extraction protocol is fundamentally dependent on the quality and preparation of the initial plant material.

2.1. Plant Material Selection and Handling The selection of appropriate plant materials is a crucial first step.[2] Authenticate botanical samples using multiple techniques where possible, such as morphological examination and chemical profiling, to ensure the correct species and chemotype are used.[7] After harvesting, plant material should be processed promptly to prevent the degradation of volatile compounds. For long-term storage, drying at a low temperature (e.g., 30-40°C) with good air circulation is recommended.

2.2. Grinding and Particle Size Reduction The objective of grinding is to rupture plant cells to release their chemical constituents and increase the surface area available for solvent contact.

  • Causality: A smaller particle size enhances the mass transfer rate between the solid plant matrix and the solvent, leading to faster and more efficient extraction. However, excessively fine powders can lead to difficulties in filtration and potential loss of highly volatile compounds due to heat generated during grinding.

  • Protocol:

    • Cryo-grind dried plant material using a mortar and pestle with liquid nitrogen. This minimizes the loss of volatile terpenes and prevents thermal degradation.

    • Alternatively, use a mechanical grinder at low speed in short bursts to avoid overheating.

    • Sieve the ground material to achieve a uniform and desired particle size (e.g., 0.5-1.0 mm).

Extraction Methodologies: Principles and Protocols

The choice of extraction method depends on the physicochemical properties of the target compound, the nature of the plant matrix, and the intended application of the final extract.[1] We present three robust methods, each with distinct advantages.

Method 1: Steam Distillation

Principle: Steam distillation is a separation process ideal for volatile compounds that are immiscible with water, such as terpene alcohols.[8][9] Live steam is passed through the plant material, causing the volatile compounds to vaporize at temperatures lower than their individual boiling points. The mixed vapors are then condensed and collected, with the immiscible essential oil separating from the aqueous phase (hydrosol).[1] This method is favored for its efficiency and for producing pure, solvent-free extracts.[8]

Causality Behind Experimental Choices:

  • Temperature Control: Operating at the boiling point of water (or slightly above) allows for the volatilization of terpenes without subjecting them to the much higher temperatures that would be required for simple distillation, thus preserving their chemical structure.[8]

  • Hydrophobicity: The method relies on the hydrophobicity of terpenes to achieve phase separation upon condensation, providing a straightforward initial purification step.[1]

Protocol for Steam Distillation:

  • Apparatus Setup: Assemble an all-glass steam distillation unit, including a boiling flask, biomass flask, still head, condenser, and a collection receiver (e.g., a Clevenger-type apparatus).[1]

  • Water Charge: Fill the boiling flask to approximately two-thirds of its volume with distilled water.

  • Biomass Loading: Place 100-500 g of prepared plant material into the biomass flask. Ensure the material is packed loosely to allow for even steam penetration.

  • Distillation: Heat the boiling flask to generate steam. Pass the steam through the biomass flask. The steam will carry the volatilized 2,3,7-Trimethylocta-1,6-dien-3-ol to the condenser.

  • Condensation & Collection: Cool the condenser with circulating cold water (4-10°C). Collect the condensate in the receiver. The essential oil, being less dense than water, will form a layer on top.

  • Extraction Duration: Continue the distillation for 2-4 hours, or until no more oil is observed collecting in the receiver.

  • Isolation: Carefully separate the oil layer from the aqueous hydrosol using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store the extract in an airtight, amber glass vial at 4°C.

cluster_setup Setup cluster_process Process cluster_output Output Plant_Material Ground Plant Material Vaporization Vaporization of Volatiles Plant_Material->Vaporization Boiling_Flask Boiling Flask (H2O) Heating Heat & Generate Steam Boiling_Flask->Heating Heating->Plant_Material Condensation Condensation Vaporization->Condensation Collection Phase Separation in Receiver Condensation->Collection Essential_Oil Essential Oil (Target Compound) Collection->Essential_Oil Hydrosol Hydrosol (Aqueous Phase) Collection->Hydrosol

Caption: Workflow for Steam Distillation of 2,3,7-Trimethylocta-1,6-dien-3-ol.

Method 2: Ultrasound-Assisted Solvent Extraction (UASE)

Principle: This method uses an organic solvent to dissolve the target compounds from the plant matrix.[2] The process is significantly enhanced by ultrasound, which generates acoustic cavitation.[3] The formation and collapse of microscopic bubbles create intense local pressure and temperature gradients, disrupting cell walls and improving solvent penetration and mass transfer.[10][11]

Causality Behind Experimental Choices:

  • Solvent Selection: Terpene alcohols possess moderate polarity due to the hydroxyl group. A solvent system of intermediate polarity, such as a hexane:ethyl acetate mixture, is often effective. Ethanol is another excellent choice as it is food-safe and can extract a wide range of compounds.[12] The optimal solvent ratio must be determined empirically to maximize selectivity for the target analyte.

  • Ultrasonication: This provides mechanical energy to accelerate the extraction process, often leading to higher yields in shorter times and at lower temperatures compared to simple maceration, which helps preserve thermolabile compounds.[10][13]

Protocol for Ultrasound-Assisted Solvent Extraction:

  • Sample Preparation: Weigh 10 g of finely ground plant material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of the chosen solvent (e.g., ethanol or a hexane:ethyl acetate 85:15 v/v mixture). For quantitative analysis, add a suitable internal standard at a known concentration.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature (e.g., 30-40°C) and a frequency of 20-40 kHz.[10][11]

  • Separation: After sonication, separate the extract from the solid plant residue by vacuum filtration through a Whatman No. 1 filter paper.

  • Re-extraction (Optional): To ensure exhaustive extraction, the plant residue can be subjected to a second round of extraction with fresh solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Transfer the concentrated crude extract to a vial and store at 4°C until further analysis.

Start Ground Plant Material Solvent Add Solvent (e.g., Ethanol) Start->Solvent Ultrasound Ultrasonic Bath (30-60 min, 30-40°C) Solvent->Ultrasound Filter Vacuum Filtration Ultrasound->Filter Extract Solvent Extract (Filtrate) Filter->Extract Residue Plant Residue (Discard/Re-extract) Filter->Residue Evap Rotary Evaporation (<40°C) Extract->Evap Final Concentrated Crude Extract Evap->Final

Caption: Workflow for Ultrasound-Assisted Solvent Extraction.

Method 3: Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid.[2] Supercritical carbon dioxide (SC-CO₂) is the most common fluid used due to its mild critical temperature (31.1°C), low toxicity, and non-flammability.[6] In its supercritical state, CO₂ has liquid-like density and solvating power, but gas-like viscosity and diffusivity, allowing it to efficiently penetrate the plant matrix and dissolve target compounds.[6]

Causality Behind Experimental Choices:

  • Selectivity via Tuning: The solvating power of SC-CO₂ is highly dependent on its density, which can be precisely controlled by adjusting pressure and temperature.[14][15] This allows for the selective extraction of different classes of compounds. Terpenes are generally extracted at lower pressures (e.g., 80-150 bar), while more complex molecules require higher pressures.[14][15]

  • Co-solvent Use: The non-polar nature of CO₂ limits its ability to extract more polar compounds. Adding a small amount of a polar co-solvent, such as ethanol (2-10%), can significantly increase the extraction efficiency for moderately polar molecules like terpene alcohols.[16]

  • Solvent-Free Product: After extraction, the CO₂ is simply returned to its gaseous state by reducing the pressure, leaving behind a pure, solvent-free extract.[9]

Protocol for Supercritical CO₂ Extraction:

  • Sample Loading: Load approximately 50-100 g of ground plant material into the SFE extraction vessel.

  • Set Parameters:

    • Pressure: Set the extraction pressure (e.g., 100-120 bar).[14]

    • Temperature: Set the extraction temperature (e.g., 40-50°C).[14][15]

    • CO₂ Flow Rate: Set a flow rate of 2-4 kg/h .

    • Co-solvent: If used, set the ethanol pump to deliver 5% (v/v).

  • Extraction: Pressurize the system and begin pumping CO₂ (and co-solvent, if applicable) through the extraction vessel.

  • Fractionation: The extract-laden SC-CO₂ is passed through one or more separators where pressure and temperature are sequentially reduced. This causes the CO₂ to lose its solvating power, and the extracted compounds precipitate out. Different fractions can be collected at different separator conditions.

  • Duration: Continue the extraction for 1-3 hours. The process can be monitored by observing the rate of extract collection.

  • Collection & Storage: After depressurization, collect the extract from the separators. Store in an airtight, amber glass vial at 4°C.

CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Vessel Extraction Vessel (Plant Material) Heater->Vessel Separator Separator (Pressure Reduction) Vessel->Separator Product Pure Extract Separator->Product Gas_Recycle Gaseous CO2 (Recycled) Separator->Gas_Recycle

Caption: Simplified Workflow for Supercritical Fluid Extraction (SFE).

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction method requires a trade-off between several factors. The table below summarizes the key characteristics of each described protocol.

ParameterSteam DistillationUltrasound-Assisted Solvent Extraction (UASE)Supercritical Fluid Extraction (SFE)
Principle Volatilization with steamSolvent dissolution enhanced by acoustic cavitationDissolution in a supercritical fluid
Selectivity Moderate (for volatiles)Low to Moderate (depends on solvent)High (tunable via P & T)
Extraction Time 2 - 4 hours30 - 60 minutes1 - 3 hours
Solvent Use None (water only)High (organic solvents)Minimal (CO₂ is recycled)
Heat Exposure High (~100°C)Low to Moderate (can be done at RT)Low to Moderate (typically 40-60°C)
Capital Cost Low to ModerateLowHigh
Key Advantage Solvent-free, pure extract[8]Fast, efficient, low temp[10][13]High selectivity, "green" solvent[6]
Key Disadvantage Thermal degradation risk[5]Requires solvent removal, potential impuritiesHigh initial investment

Post-Extraction Analysis: GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying volatile compounds like 2,3,7-Trimethylocta-1,6-dien-3-ol in a complex extract.[17][18]

Protocol for GC-MS Analysis:

  • Sample Preparation: Dilute the crude extract (e.g., 1 µL in 1 mL of hexane or ethanol) to an appropriate concentration for GC-MS analysis. If not already added, spike with an internal standard for quantification.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-INNOWAX).[19]

  • GC Conditions (Example):

    • Injector Temperature: 230-250°C[17]

    • Carrier Gas: Helium, constant flow rate of ~1.0 mL/min

    • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).[17]

    • Injection Mode: Split (e.g., 50:1 ratio)

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identification: Identify 2,3,7-Trimethylocta-1,6-dien-3-ol by comparing its mass spectrum and retention time with that of an authentic reference standard or by matching its mass spectrum against a spectral library (e.g., NIST).

    • Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Method Validation Framework

To ensure the reliability and reproducibility of the chosen extraction protocol, a thorough validation should be performed according to established guidelines.[20][21]

Key Validation Parameters:

  • Accuracy (Recovery): Determined by spiking a blank plant matrix with a known amount of pure 2,3,7-Trimethylocta-1,6-dien-3-ol standard before and after extraction. The percentage of the standard recovered indicates the accuracy of the method. Acceptable recovery typically ranges from 80-120%.[22]

  • Precision (Repeatability & Intermediate Precision): Assessed by performing multiple extractions of the same homogenous sample within the same day (repeatability) and on different days (intermediate precision). The results are expressed as the relative standard deviation (%RSD), which should ideally be below 15%.

  • Linearity: Establish a calibration curve using a series of standard solutions of known concentrations to demonstrate a linear relationship between concentration and instrument response (peak area). A correlation coefficient (R²) > 0.99 is desirable.[20]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., ±5% solvent composition, ±5°C temperature) on the extraction yield and purity.[20] This demonstrates the method's reliability under normal laboratory variations.

Conclusion

The extraction of 2,3,7-Trimethylocta-1,6-dien-3-ol from plant matrices can be successfully achieved using several distinct methodologies. Steam Distillation offers a simple, solvent-free approach suitable for generating high-purity volatile fractions but carries a risk of thermal degradation. Ultrasound-Assisted Solvent Extraction provides a rapid and efficient alternative, particularly for screening purposes, though it requires careful solvent selection and post-extraction processing. For applications demanding high selectivity and purity with minimal environmental impact, Supercritical Fluid Extraction is the superior, albeit more capital-intensive, choice. The ultimate selection of a method should be guided by the specific research objectives, available resources, and desired purity of the final product. All chosen protocols must be rigorously validated to ensure the generation of accurate and reproducible scientific data.

References

  • MDPI. (2022, December 12). Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology. Available at: [Link]

  • Hielscher Ultrasonics. Ultrasonic Terpene Extraction from Botanicals. Available at: [Link]

  • BioMed Central. (2023, September 26). Development and validation of a novel extraction method for bioactive compounds from pharmaceutical plants. Available at: [Link]

  • PubMed. (2022, December 12). Microwave- and Ultrasound-Assisted Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology. Available at: [Link]

  • MTSU URC. Evaluation of Microwave and Ultrasonication Methods for Phytochemical Extraction of Terpenoid and Cannabinoid Compounds. Available at: [Link]

  • Iowa State University. Essential Oils from Steam Distillation. Available at: [Link]

  • IIP Series. EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. Available at: [Link]

  • PMC. (2023, July 31). Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents. Available at: [Link]

  • Medical Terpenes. Terpene Extraction Methods: Steam Distillation. Available at: [Link]

  • PMC. (2023, April 18). Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review. Available at: [Link]

  • King Palm. (2025, June 23). How to Make Terpenes: DIY Extraction, Blending & Pro Tips. Available at: [Link]

  • Royal Society of Chemistry. (2019, January 25). Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach. Available at: [Link]

  • Slideshare. (2015, July 23). 2.Extraction of terpenoids. Available at: [Link]

  • Media Bros. (2022, January 31). Understanding the Terpene Extraction Process. Available at: [Link]

  • PMC. (2017, June 10). Extraction and Analysis of Terpenes/Terpenoids. Available at: [Link]

  • Arabian Journal of Chemistry. (2025, July 23). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Available at: [Link]

  • ResearchGate. (2023, January 28). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Available at: [Link]

  • E3S Web of Conferences. (2021). The extraction of natural essential oils and terpenoids from plants by supercritical fluid. Available at: [Link]

  • Semantic Scholar. (2025, July 30). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. Available at: [Link]

  • PMC. (2024, February 29). Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability. Available at: [Link]

  • ChemBK. (2024, January 3). 3,7-dimethylocta-1,6-dien-3-ol. Available at: [Link]

  • PMC. (2014, October-December). The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method. Available at: [Link]

  • ResearchGate. Influence of different extraction methods on the yield and linalool content of the extracts of Eugenia uniflora L. Available at: [Link]

  • Semantic Scholar. (2007, June 1). Direct Synthesis of Linalyl Acetate from Linalool in Supercritical Carbon Dioxide: A Thermodynamic Study. Available at: [Link]

  • Google Patents. CN102531845A - Preparation method for high-purity natural linalool.
  • MDPI. (2021, June 6). Optimized Supercritical CO2 Extraction Enhances the Recovery of Valuable Lipophilic Antioxidants and Other Constituents from Dual-Purpose Hop (Humulus lupulus L.) Variety Ella. Available at: [Link]

  • PubChem. 2,7-Dimethylocta-1,6-dien-3-ol. Available at: [Link]

  • Longdom Publishing. Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. Available at: [Link]

  • PubChem. Linalool, (+)-. Available at: [Link]

  • Karbala International Journal of Modern Science. (2024, October 23). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Available at: [Link]

  • ResearchGate. Structure of 1,6-Octadien-3-ol,3,7-dimethyl present in the methanolic leaves extract of Coriandrum sativum by using GC-MS analysis. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2024, November 5). Chemometric analysis of GC-MS chemical profiles and biological activities of three citrus essential oils in Indonesia. Available at: [Link]

  • International Journal of Botany Studies. (2021, December 14). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva (DC.) R.K Jan. Available at: [Link]

Sources

Application

Application Note: Protocols for Antimicrobial Screening of 2,3,7-Trimethylocta-1,6-dien-3-ol

Introduction: The Promise of Terpenoid Alcohols in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Terpenoid Alcohols in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir of new chemical entities. Among these, terpenoids, a large and diverse class of organic compounds derived from isoprene, have garnered significant attention for their wide range of biological activities, including potent antimicrobial effects.[1][2] 2,3,7-Trimethylocta-1,6-dien-3-ol, a lesser-studied acyclic monoterpenoid alcohol, presents an intriguing candidate for antimicrobial screening due to its structural similarities to well-characterized antimicrobial terpenoids such as linalool and geraniol.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,3,7-Trimethylocta-1,6-dien-3-ol in a suite of antimicrobial screening assays. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and address the specific challenges associated with the hydrophobic nature of this compound. Furthermore, we will explore the anticipated mechanism of action and underscore the importance of concomitant cytotoxicity assessment for a holistic evaluation of its therapeutic potential.

Understanding the Target: Physicochemical Properties and Proposed Mechanism of Action

2,3,7-Trimethylocta-1,6-dien-3-ol is a volatile organic compound with a molecular formula of C₁₁H₂₀O. Its structure, characterized by a hydroxyl group and two double bonds, is typical of many bioactive terpenoid alcohols. A critical consideration for its bioactivity testing is its hydrophobicity, making it sparingly soluble in aqueous media. This property necessitates specialized techniques for its solubilization and dispersion in standard microbiological growth media to ensure accurate and reproducible results.

The primary antimicrobial mechanism of many terpenoid alcohols is the disruption of microbial cell membranes.[4] Their lipophilic nature allows them to partition into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and the leakage of essential intracellular components such as ions and ATP. This ultimately results in the inhibition of cellular processes and cell death. It is hypothesized that 2,3,7-Trimethylocta-1,6-dien-3-ol will exhibit a similar mode of action.

cluster_membrane Bacterial Cell Membrane p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid p5 Phospholipid p6 Phospholipid compound 2,3,7-Trimethylocta-1,6-dien-3-ol disruption Membrane Disruption compound->disruption Partitions into lipid bilayer leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage Increases permeability death Bacterial Cell Death leakage->death Inhibits cellular processes

Caption: Proposed mechanism of action for 2,3,7-Trimethylocta-1,6-dien-3-ol.

Core Protocols for Antimicrobial Susceptibility Testing

The following protocols are adapted for the screening of hydrophobic compounds like 2,3,7-Trimethylocta-1,6-dien-3-ol and are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Preparation of 2,3,7-Trimethylocta-1,6-dien-3-ol Stock and Working Solutions

Due to its poor water solubility, a co-solvent and/or an emulsifying agent is necessary to prepare a homogenous solution for testing.

Materials:

  • 2,3,7-Trimethylocta-1,6-dien-3-ol

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Stock Solution (100x): Prepare a 100x stock solution of 2,3,7-Trimethylocta-1,6-dien-3-ol in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO. Ensure complete dissolution by vortexing.

  • Working Solution Preparation: For broth-based assays, an intermediate dilution with an emulsifying agent is recommended.

    • Add the desired volume of the DMSO stock solution to a sterile microcentrifuge tube.

    • Add an equal volume of Tween 80 and vortex vigorously to mix.

    • Add the appropriate volume of sterile broth to achieve the desired starting concentration for your assay, ensuring the final DMSO concentration is typically ≤1% to avoid solvent toxicity to the microbes.

    • Sonicate the mixture for 10-15 minutes to create a stable emulsion.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • 2,3,7-Trimethylocta-1,6-dien-3-ol working solution

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Sterile multichannel pipette and tips

  • Microplate reader (optional)

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the 2,3,7-Trimethylocta-1,6-dien-3-ol working solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).

  • Controls:

    • Growth Control: Wells with MHB and inoculum only.

    • Sterility Control: Wells with MHB only.

    • Solvent Control: Wells with MHB, inoculum, and the highest concentration of the DMSO/Tween 80 vehicle.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration with no turbidity. Alternatively, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

start Start prep_plate Prepare 96-well plate with 100 µL broth/well start->prep_plate add_compound Add 100 µL of compound to first column prep_plate->add_compound serial_dilute Perform 2-fold serial dilutions add_compound->serial_dilute add_inoculum Add 100 µL of standardized bacterial inoculum serial_dilute->add_inoculum add_controls Include growth, sterility, solvent, and positive controls add_inoculum->add_controls incubate Incubate at 37°C for 18-24 hours add_controls->incubate read_mic Determine MIC (visual or with resazurin) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Assay.

Agar Disk Diffusion Assay

This qualitative method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland

  • 2,3,7-Trimethylocta-1,6-dien-3-ol dissolved in a volatile solvent (e.g., ethanol)

  • Positive control antibiotic disks

  • Sterile swabs

  • Forceps

  • Ruler or calipers

Protocol:

  • Prepare a lawn of bacteria by dipping a sterile swab into the 0.5 McFarland inoculum, removing excess fluid, and swabbing the entire surface of an MHA plate.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile paper disks with a known amount (e.g., 10 µL) of the 2,3,7-Trimethylocta-1,6-dien-3-ol solution. Allow the solvent to fully evaporate in a sterile environment.

  • Using sterile forceps, place the impregnated disks, along with positive and negative (solvent-only) control disks, onto the inoculated agar surface.

  • Gently press the disks to ensure firm contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Assay Principle Endpoint Advantages Considerations for 2,3,7-Trimethylocta-1,6-dien-3-ol
Broth Microdilution Measures inhibition of growth in a liquid medium.Minimum Inhibitory Concentration (MIC) in µg/mL.Quantitative, high-throughput, determines potency.Requires careful solubilization with co-solvents and emulsifiers to avoid precipitation.
Agar Disk Diffusion Measures the diffusion of the compound through agar to inhibit growth.Zone of Inhibition (ZOI) in mm.Simple, cost-effective, good for initial screening.The hydrophobicity and volatility of the compound can affect its diffusion through the agar, potentially underestimating its activity.

Assessing Cytotoxicity: A Critical Step for Therapeutic Development

While potent antimicrobial activity is desirable, a promising compound must also exhibit low toxicity to mammalian cells.[1][4][5] Therefore, it is crucial to perform cytotoxicity assays in parallel with antimicrobial screening.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell membrane damage by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of color is proportional to the number of lysed cells.

Brief Protocol:

  • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and grow to confluence.

  • Treat the cells with various concentrations of 2,3,7-Trimethylocta-1,6-dien-3-ol for a defined period (e.g., 24 hours).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Transfer a portion of the cell culture supernatant to a new plate.

  • Add the LDH reaction mixture according to the manufacturer's protocol.

  • Incubate and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cytotoxicity relative to the controls.

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive initial profile of the antimicrobial potential of 2,3,7-Trimethylocta-1,6-dien-3-ol. A compound with a low MIC value, a significant zone of inhibition, and low cytotoxicity would be a strong candidate for further investigation. Subsequent studies could include time-kill kinetic assays to determine if the compound is bactericidal or bacteriostatic, and further mechanistic studies to confirm its effect on the cell membrane.

Conclusion

2,3,7-Trimethylocta-1,6-dien-3-ol represents a novel scaffold for antimicrobial drug discovery. The protocols outlined in this application note provide a robust framework for its initial screening, addressing the specific challenges posed by its hydrophobic nature. By combining standardized antimicrobial susceptibility testing with essential cytotoxicity assays, researchers can effectively evaluate the therapeutic potential of this and other promising terpenoid compounds.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3,7-Trimethylocta-1,6-dien-3-ol

Welcome to the technical support guide for the synthesis of 2,3,7-trimethylocta-1,6-dien-3-ol. This resource is designed for researchers and drug development professionals aiming to optimize their synthetic routes and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,3,7-trimethylocta-1,6-dien-3-ol. This resource is designed for researchers and drug development professionals aiming to optimize their synthetic routes and troubleshoot common experimental challenges. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you improve reaction yields and product purity. The primary synthetic pathway discussed is the Grignard reaction, a powerful but sensitive method for C-C bond formation that is frequently used for creating tertiary alcohols like the target molecule.[1]

Overview of the Primary Synthesis Route

The synthesis of 2,3,7-trimethylocta-1,6-dien-3-ol, a tertiary allylic alcohol, is most effectively approached via the nucleophilic addition of a Grignard reagent to a ketone. The logical and industrially relevant disconnection involves the reaction of isopropenylmagnesium bromide with 6-methylhept-5-en-2-one .

This approach builds the carbon skeleton by forming the C2-C3 bond, leveraging a common and commercially available terpene precursor.

cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_workup Workup cluster_product Product R1 6-Methylhept-5-en-2-one P1 Grignard Addition (Anhydrous THF) R1->P1 R2 Isopropenylmagnesium Bromide (Grignard Reagent) R2->P1 I1 Magnesium Alkoxide P1->I1 W1 Aqueous Quench (e.g., aq. NH4Cl) I1->W1 Prod 2,3,7-Trimethylocta-1,6-dien-3-ol W1->Prod

Caption: High-level workflow for the Grignard synthesis of 2,3,7-trimethylocta-1,6-dien-3-ol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Category 1: Reaction Initiation & Reagent Preparation

Q1: My Grignard reaction fails to initiate. The solution remains clear and the magnesium is unreactive. What are the primary causes and how can I start the reaction?

A1: This is a classic issue in Grignard synthesis. The two most common culprits are a passivated magnesium surface and the presence of moisture.

  • Causality—Magnesium Passivation: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which is unreactive and prevents the organohalide from accessing the underlying metal. This oxide layer must be physically or chemically removed.[2]

  • Causality—Protic Contaminants: Grignard reagents are potent bases and are readily quenched by protic species, especially water.[3] Any trace moisture in the glassware, solvent, or reagents will consume the Grignard reagent as it forms, preventing the reaction from sustaining itself.

Troubleshooting Steps:

  • Ensure Strictly Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours, and then cooled under a stream of dry inert gas (e.g., argon or nitrogen).[3]

    • Solvents: Use high-purity anhydrous solvents. Ethers like tetrahydrofuran (THF) or diethyl ether should be freshly distilled from a drying agent like sodium/benzophenone.[2]

  • Activate the Magnesium Surface:

    • Mechanical Activation: Before adding solvent, place the magnesium turnings in the flask and grind them gently with a glass rod under an inert atmosphere. This breaks the oxide layer and exposes fresh metal.[2][4]

    • Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the surface, and the disappearance of its characteristic brown color indicates activation.[4][5] Alternatively, a few drops of 1,2-dibromoethane can be added; its reaction with magnesium produces visible ethylene bubbling and exposes a fresh surface.[2]

    • Localized Heating: Gently warming a small spot on the flask with a heat gun can often provide the activation energy needed to initiate the reaction. Be prepared to cool the flask immediately with an ice bath, as the initiation is often followed by a strong exotherm.[2]

Q2: How can I be sure of my Grignard reagent's concentration? Could incorrect stoichiometry be my problem?

A2: Yes, inaccurate stoichiometry is a frequent source of poor yield. Commercial organohalides can have impurities, and some Grignard reagent may degrade during its preparation. It is crucial to determine the exact concentration of your prepared Grignard reagent before adding it to the ketone.

Recommended Protocol: Titration of the Grignard Reagent The concentration of a freshly prepared Grignard reagent should be determined by titration against a known standard. A common method involves using a solution of I2 in THF until the iodine color persists or using a colorimetric indicator like 1,10-phenanthroline.[3]

Category 2: Low Yields & Side Reactions

Q3: My reaction worked, but the yield is very low, and I've recovered a large amount of my starting ketone (6-methylhept-5-en-2-one). What is happening?

A3: Recovering the starting ketone indicates that your Grignard reagent is being consumed in non-productive pathways instead of adding to the carbonyl. The two main side reactions are enolization and reduction .

  • Causality—Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form a magnesium enolate.[3] This is especially prevalent with sterically hindered ketones or bulky Grignard reagents. After the aqueous workup, the enolate is protonated, regenerating the starting ketone.

  • Causality—Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction). This pathway is less likely with isopropenylmagnesium bromide, which lacks β-hydrogens.

start_node Low Yield & Ketone Recovery cause1 Enolization (Grignard as Base) start_node->cause1 Potential Causes cause2 Reagent Quenched (Trace H2O) start_node->cause2 Potential Causes cause_node cause_node solution_node solution_node sol1 Use Lewis Acid Additive (e.g., CeCl3) cause1->sol1 sol2 Lower Reaction Temp (-78 °C to 0 °C) cause1->sol2 sol3 Ensure Rigorous Anhydrous Conditions cause2->sol3

Caption: Troubleshooting flowchart for low yield with starting material recovery.

Solutions to Improve Nucleophilic Addition:

  • Lower the Reaction Temperature: Perform the Grignard addition at low temperatures (e.g., -78°C to 0°C). This generally favors the more organized transition state of nucleophilic addition over enolization.

  • Use a Lewis Acid Additive (Cerium(III) Chloride): The addition of anhydrous CeCl₃ to the ketone before introducing the Grignard reagent (the Luche procedure) can dramatically improve yields. The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over basic enolization.[6]

Q4: My reaction produced a complex mixture of products, including some with a higher boiling point. What are these byproducts?

A4: Besides the issues mentioned above, two other common side reactions can lead to impurities:

  • Causality—Wurtz Coupling: A portion of the Grignard reagent can react with unreacted isopropenyl bromide present in the solution, leading to the formation of 2,3-dimethyl-1,3-butadiene. This is an undesired homocoupling reaction.[5]

  • Causality—Product Dehydration: The target molecule, a tertiary allylic alcohol, is highly susceptible to acid-catalyzed dehydration.[7] During an overly acidic or high-temperature workup, the alcohol can eliminate water to form a mixture of conjugated dienes, which are often volatile and have distinct odors.

Preventative Measures:

  • Control Grignard Formation: Prepare the Grignard reagent by adding the isopropenyl bromide slowly to the magnesium suspension. This maintains a low concentration of the halide, minimizing the rate of Wurtz coupling.[5]

  • Perform a Buffered Quench: Avoid quenching the reaction with strong acids like HCl or H₂SO₄. Instead, pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered workup is acidic enough to protonate the magnesium alkoxide but mild enough to prevent dehydration of the sensitive tertiary alcohol product.[4]

Experimental Protocols & Data

Protocol 1: Synthesis of 2,3,7-Trimethylocta-1,6-dien-3-ol

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Isopropenyl bromide (2-bromopropene)

  • 6-Methylhept-5-en-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a single crystal of iodine to the flask.

    • Add a small volume of anhydrous THF, just enough to cover the magnesium.

    • In the dropping funnel, prepare a solution of isopropenyl bromide (1.1 equivalents) in anhydrous THF.

    • Add a small portion (~10%) of the bromide solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, gentle bubbling), warm the flask gently with a heat gun.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey/brown solution for an additional 30-60 minutes at room temperature.

  • Grignard Addition:

    • Cool the prepared Grignard reagent to 0°C using an ice bath.

    • Prepare a solution of 6-methylhept-5-en-2-one (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred, cold, saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo at a low temperature (<40°C).

    • The crude product can be purified by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent to prevent acid-catalyzed decomposition.[8][9]

Table 1: Troubleshooting Summary
Symptom Potential Cause(s) Recommended Solution(s) Reference(s)
Reaction does not initiateMgO layer on magnesium; Trace water in systemActivate Mg with iodine or 1,2-dibromoethane; Flame-dry all glassware and use anhydrous solvents.[2],[4]
Low yield, starting ketone recoveredEnolization of ketone by Grignard reagentAdd anhydrous CeCl₃ to the ketone before Grignard addition; Lower reaction temperature to -78°C.[3],[6]
Formation of diene byproductsAcid-catalyzed dehydration of the product during workupQuench the reaction with cold, saturated aqueous NH₄Cl instead of strong acid.[7]
Product decomposes during purificationProduct is a tertiary allylic alcohol, sensitive to acidPurify via column chromatography on silica gel deactivated with triethylamine. Use Kugelrohr distillation for small scales.[8],[9]

References

  • Benchchem. (n.d.). Technical Support Center: Grignard Synthesis of Tertiary Alcohols.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • (n.d.). Linalool.
  • (2026, February 28). How to Optimize Yields in Allylic and Benzylic Alcohol Oxidation.
  • Google Patents. (n.d.). CN111018672A - Method for preparing linalool.
  • Studylib. (n.d.). Linalool: Properties, Uses & Synthesis - Organic Chemistry.
  • Google Patents. (n.d.). CN111018672B - Method for preparing linalool.
  • Ashenhurst, J. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry.
  • (n.d.). Synthesis of (+)-Linalool Oxide Derivatives of the Furane Type as New Aroma Chemicals.
  • (n.d.). Allylic borylation of tertiary allylic alcohols: a divergent and straightforward access to allylic boronates. Organic Chemistry Frontiers (RSC Publishing).
  • (2008, May 24). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry - ACS Publications.
  • (2025, September 9). Unlocking the Versatility of Linalool Dehydratase Reactivity: Tunable Stereochemical Control in Olefin Formation via Organic Synthesis. PMC.
  • (n.d.). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS.
  • Google Patents. (n.d.). CN109704922A - A kind of method of methyl heptenone synthesis linalool.
  • Benchchem. (n.d.). optimizing reaction conditions for the synthesis of Dec-9-yn-4-ol.
  • (n.d.). Synthesis of tertiary allylic alcohols employing the rearrangement products. ResearchGate.
  • (n.d.). Possible degradation pathways of linalool and limonene in HW. (a) Main.... ResearchGate.
  • ChemicalBook. (2024, March 5). Linalool: Properties, Synthesis and Uses.
  • MDPI. (2019, June 1). Exploring Castellaniella defragrans Linalool (De)hydratase-Isomerase for Enzymatic Hydration of Alkenes.
  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems.
  • ACS Catalysis. (2020, August 31). Mutational Analysis of Linalool Dehydratase Isomerase Suggests That Alcohol and Alkene Transformations Are Catalyzed Using Noncovalent Mechanisms.
  • Santa Cruz Biotechnology. (n.d.). Linalool.
  • PMC. (n.d.). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review.
  • (2023, November 10). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
  • (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • (n.d.). Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing.
  • Google Patents. (n.d.). WO2017017152A1 - 2,4,7-trimethyloct-6-en-1-ol as fragance ingredient.
  • European Patent Office. (2016, July 27). 2,4,7-TRIMETHYLOCT-6-EN-1-OL AS FRAGANCE INGREDIENT - EP 3328822 B1. Googleapis.com.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of tertiary alcohols.

Sources

Optimization

Technical Support Center: 2,3,7-Trimethylocta-1,6-dien-3-ol Storage &amp; Handling

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently see drug development professionals and researchers lose months of critical data because tertiary allylic alcohols are mis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently see drug development professionals and researchers lose months of critical data because tertiary allylic alcohols are mistakenly treated as stable alkanes.

2,3,7-Trimethylocta-1,6-dien-3-ol (CAS: 103983-82-0) contains a highly reactive 1,6-diene system. It is a thermodynamic trap waiting to be sprung by ambient oxygen, light, and heat. This guide provides field-proven, self-validating protocols to troubleshoot degradation and ensure the long-term integrity of your compound.

I. Troubleshooting Guide & FAQs

Q: My stored sample has become yellow and viscous over 6 months, and I am seeing unexpected high-molecular-weight peaks on LC-MS. What happened? A: You are observing radical polymerization. When exposed to ambient oxygen and light, the allylic protons (particularly around the C6=C7 double bond) undergo autoxidation to form allylic hydroperoxides. These hydroperoxides are thermally unstable. Over time, they cleave into alkoxyl and hydroxyl radicals, which initiate cross-linking and polymerization of the terpene backbone, drastically increasing viscosity and ruining sample purity.

Q: Personnel handling aged batches of this compound are reporting contact dermatitis. Is this compound a sensitizer? A: Pure 2,3,7-trimethylocta-1,6-dien-3-ol is not a primary sensitizer. However, its autoxidation products are potent haptens. The allylic hydroperoxides formed during improper storage act as strong electrophiles that covalently bind to epidermal proteins via radical pathways, triggering a Type IV delayed hypersensitivity reaction 1, 2. This mirrors the well-documented behavior of its structural analog, linalool [[3]](). If your team is experiencing dermatitis, your storage protocol has failed, and the batch must be discarded.

Q: I purged the vial headspace with Nitrogen before storage, but oxidation still occurred. Why? A: Nitrogen ( N2​ ) has a molar mass of 28 g/mol , making it lighter than ambient air (~29 g/mol ). It easily diffuses out of imperfect seals, allowing oxygen to re-enter. Furthermore, simply blowing gas over the surface does not remove dissolved oxygen from the liquid phase. To prevent this, you must actively degas the liquid and use Argon (40 g/mol ) to create a heavy, sinking protective blanket.

Q: What is the exact chemical mechanism of this degradation? A: The mechanism is a radical chain reaction targeting the electron-rich double bonds. An initiator abstracts an allylic hydrogen, leaving a resonance-stabilized radical. Ambient O2​ rapidly adds to this to form a peroxy radical (ROO•), which then abstracts another hydrogen from a fresh terpene molecule, forming a hydroperoxide and propagating the chain. Extrapolating from linalool, the primary autoxidation products are the 6-hydroperoxy and 7-hydroperoxy derivatives [[4]]().

Autoxidation A 2,3,7-Trimethylocta- 1,6-dien-3-ol B Peroxy Radical Intermediate A->B O2, Light, Heat B->B Chain Reaction C Allylic Hydroperoxides (Allergens) B->C H-Abstraction D Cleavage Products & Polymers C->D Thermal Breakdown

Fig 1: Radical-mediated autoxidation pathway of 2,3,7-Trimethylocta-1,6-dien-3-ol.

II. Quantitative Data: Storage Conditions vs. Shelf Life

To highlight the critical importance of proper storage, the following table summarizes the expected shelf-life and degradation rates of the compound under various conditions.

Storage ConditionAtmosphereAntioxidant AddedEst. Shelf-LifePeroxide Formation Rate
Ambient (25°C), Clear GlassAirNone< 2 WeeksExtremely High
4°C, Amber GlassAirNone2-3 MonthsModerate
-20°C, Amber GlassNitrogenNone6-8 MonthsLow
-20°C, Amber Glass Argon 0.1% BHT > 24 Months Negligible

III. Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, protocols cannot rely on blind faith. The following workflows incorporate causality-driven steps and self-validating quality control checks.

Protocol A: Ultra-Long-Term Storage Preparation (>24 Months)

Use this protocol when banking primary reference standards or bulk active pharmaceutical ingredients (APIs).

Step 1: Distillation & Baseline Validation

  • Action: Perform a vacuum distillation of the bulk compound.

  • Validation: Run Protocol B (below) to ensure the starting Peroxide Value (PV) is < 5 meq/kg.

  • Causality: You cannot stabilize a compound that is already propagating radicals. Pre-existing peroxides will act as auto-catalysts, rendering inert gas blanketing useless.

Step 2: Antioxidant Doping

  • Action: Add 0.1% w/w Butylated hydroxytoluene (BHT) to the purified liquid.

  • Causality: BHT acts as a sacrificial hydrogen donor. Its phenolic hydrogen is easily abstracted by any stray peroxy radicals, forming a stable, resonance-delocalized phenoxy radical that safely terminates the autoxidation chain reaction.

Step 3: Freeze-Pump-Thaw Degassing

  • Action: Transfer the doped compound to a Schlenk flask. Submerge in liquid nitrogen until frozen solid. Apply high vacuum (10⁻³ mbar) for 5 minutes to remove headspace gases. Isolate from vacuum and thaw in a water bath. Repeat this cycle 3 times.

  • Causality: Standard gas purging only replaces the air above the liquid. This thermodynamic cycling forces dissolved oxygen out of the liquid matrix.

Step 4: Argon Blanketing & Sealing

  • Action: Backfill the Schlenk flask with Argon gas. Aliquot the liquid into amber glass vials, leaving minimal headspace. Purge the remaining headspace with a gentle stream of Argon, seal immediately with PTFE-lined caps, and store at -20°C.

  • Causality: Argon's high density (40 g/mol ) creates an impenetrable physical boundary layer over the liquid. Amber glass prevents UV-initiated radical formation, and -20°C storage minimizes the kinetic energy available for degradation.

StorageWorkflow S1 1. Distill / Purify (Remove Peroxides) S2 2. Add Antioxidant (0.1% BHT) S1->S2 S3 3. Degas Solvent (Freeze-Pump-Thaw) S2->S3 S4 4. Argon Blanket (Displace O2) S3->S4 S5 5. Cryogenic Storage (Amber Glass, -20°C) S4->S5

Fig 2: Optimized 5-step workflow for the long-term stabilization of terpene alcohols.

Protocol B: Quality Control - Peroxide Value (PV) Iodometric Titration

Never use an aged batch of 2,3,7-trimethylocta-1,6-dien-3-ol in an expensive biological assay without validating its integrity first.

  • Preparation: Dissolve 1.0 g of the terpene alcohol in 30 mL of a 3:2 volumetric mixture of glacial acetic acid and chloroform.

  • Reaction: Add 0.5 mL of saturated potassium iodide (KI) solution. Swirl gently and allow to react for exactly 1 minute in the dark.

  • Quenching: Add 30 mL of distilled water to stop the reaction.

  • Titration: Titrate the mixture with 0.01 N sodium thiosulfate ( Na2​S2​O3​ ) under vigorous stirring until the yellow iodine color completely disappears.

  • Causality & Validation: Any allylic hydroperoxides present in the sample will quantitatively oxidize the iodide ions ( I− ) to elemental iodine ( I2​ ). The thiosulfate titration measures the exact amount of I2​ generated. If the calculated PV exceeds 20 meq/kg, the batch is highly oxidized and must be discarded to prevent assay interference and personnel sensitization.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2,3,7-Trimethylocta-1,6-dien-3-ol

Welcome to the technical support center for the esterification of 2,3,7-trimethylocta-1,6-dien-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 2,3,7-trimethylocta-1,6-dien-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this challenging reaction. As a tertiary allylic alcohol, 2,3,7-trimethylocta-1,6-dien-3-ol presents unique synthetic challenges, primarily due to the steric hindrance around the hydroxyl group and the propensity for side reactions under typical esterification conditions. This document provides field-proven insights and scientifically grounded protocols to help you achieve optimal yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is 2,3,7-Trimethylocta-1,6-dien-3-ol and why is its esterification challenging?

2,3,7-Trimethylocta-1,6-dien-3-ol is a tertiary allylic alcohol. Its structure is similar to the well-known monoterpenoid linalool (3,7-dimethylocta-1,6-dien-3-ol).[1][2][3][4][5] The esterification of this alcohol is particularly challenging for two main reasons:

  • Steric Hindrance: The hydroxyl group is attached to a tertiary carbon, which is sterically crowded. This bulkiness makes it difficult for the nucleophilic oxygen of the alcohol to attack the electrophilic carbonyl carbon of the carboxylic acid or its derivative.[6][7]

  • Carbocation Stability: Under acidic conditions, the protonated hydroxyl group can easily leave as a water molecule, forming a relatively stable tertiary allylic carbocation. This intermediate is prone to undergoing competing side reactions instead of forming the desired ester.[8]

Q2: What are the most common side reactions observed during the esterification of this alcohol?

The primary side reactions are driven by the formation of the tertiary allylic carbocation intermediate, especially under strong acid catalysis. These include:

  • Dehydration: The carbocation can lose a proton to form a mixture of conjugated and non-conjugated dienes. This is often a major byproduct when using strong protic acids at elevated temperatures.[8][9]

  • Rearrangement: The allylic carbocation can undergo rearrangement to form more stable isomeric structures, leading to the formation of esters from primary or secondary alcohols like geraniol or nerol.[10] This results in a mixture of ester products that can be difficult to separate.

  • Ether Formation: At high temperatures, intermolecular dehydration between two alcohol molecules can lead to the formation of ethers, although this is generally less common than dehydration to olefins.[11]

Q3: What are the main advantages of using an acid anhydride over a carboxylic acid for this esterification?

Using an acid anhydride (like acetic anhydride) is generally preferred over a carboxylic acid (like acetic acid) for esterifying tertiary alcohols for several key reasons:

  • No Water Byproduct: The reaction of an alcohol with an acid anhydride produces the ester and a molecule of carboxylic acid, not water.[12] This is crucial because the water produced in a traditional Fischer esterification can promote the reverse reaction (hydrolysis) and can also facilitate dehydration side reactions under acidic conditions.[13][14]

  • Higher Reactivity: Acid anhydrides are more reactive acylating agents than carboxylic acids, which helps to overcome the steric hindrance of the tertiary alcohol.

  • Driving Equilibrium: By avoiding water formation, the reaction equilibrium is shifted much further toward the product side. The carboxylic acid byproduct can even be removed during the reaction (e.g., by azeotropic distillation) to further drive the reaction to completion.[10]

Q4: What types of catalysts are effective for this reaction?

The choice of catalyst is critical to minimize side reactions. Effective catalysts fall into three main categories:

  • Acid Catalysts: While strong acids like H₂SO₄ can cause extensive side reactions, milder Lewis acids or solid acid catalysts can be used. p-Toluenesulfonic acid is a common choice.[12] The key is to use them under carefully controlled conditions (low temperature, short reaction time). Cation exchange resins have also been successfully used for esterifying tertiary alcohols.[9]

  • Base Catalysts: Nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) are highly effective, especially when used with an acid anhydride.[12] DMAP works by forming a highly reactive N-acylpyridinium intermediate with the anhydride, which is then readily attacked by the sterically hindered alcohol.

  • Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica lipase B (Novozym 435), offer a very mild and highly selective alternative.[6][15][16] These biocatalysts operate under neutral conditions, effectively eliminating the risk of acid-catalyzed dehydration and rearrangement.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Ester Yield

Q: My reaction has a very low conversion to the desired ester. What are the likely causes and how can I fix it?

A: Low yield is a common problem stemming from several factors. Use the following logic to diagnose the issue:

G start Low Ester Yield cause1 Using Fischer Esterification? (Carboxylic Acid + Strong Acid) start->cause1 cause2 Is the Reaction Reversible? start->cause2 cause3 Is the Catalyst Inappropriate? start->cause3 cause4 Are Reaction Conditions Too Harsh? start->cause4 solution1 Switch to Acid Anhydride. This avoids water formation and shifts equilibrium. cause1->solution1 High Probability solution2 Remove Byproducts. Use Dean-Stark or molecular sieves for water (Fischer) or azeotropic distillation for acetic acid (anhydride method). cause2->solution2 Equilibrium Issue solution3 Change Catalyst. For hindered alcohols, try a nucleophilic catalyst (e.g., DMAP) or an enzyme (e.g., Novozym 435) for mildness. cause3->solution3 Reactivity Issue solution4 Optimize Conditions. Lower the temperature to prevent dehydration. Monitor reaction by TLC/GC to avoid prolonged heating. cause4->solution4 Side Reactions Dominating

Caption: Troubleshooting Decision Tree for Low Ester Yield.

  • Inappropriate Reagents (Fischer Esterification): Directly reacting a tertiary alcohol with a carboxylic acid using a strong acid catalyst (Fischer esterification) is often ineffective and leads to dehydration as the major pathway.[8][9]

    • Solution: Switch from a carboxylic acid to a more reactive acylating agent like an acid anhydride or an acyl chloride. This avoids the formation of water, which drives the competing elimination reaction.[12][17]

  • Reversible Reaction and Equilibrium: If you are using a method where the reaction is reversible (like Fischer esterification), the accumulation of the water byproduct will halt the reaction by shifting the equilibrium back to the starting materials.[14]

    • Solution: Remove water as it is formed. This can be achieved using a Dean-Stark apparatus, adding molecular sieves, or using an excess of one reagent (typically the alcohol, though less practical here).[11][14]

  • Insufficient Catalyst Activity or Inappropriate Choice: The chosen catalyst may not be potent enough to overcome the high activation energy associated with the sterically hindered alcohol.

    • Solution: For reactions with anhydrides, a nucleophilic catalyst like DMAP is often more effective than a simple acid catalyst.[12] For a mild and highly selective approach, consider an enzymatic catalyst like Novozym 435, which is well-suited for sterically hindered substrates.[6][16]

Issue 2: Significant Formation of Byproducts (Olefins, Isomers)

Q: My GC-MS analysis shows multiple peaks corresponding to dienes and possibly rearranged ester isomers. How can I improve the selectivity for my target ester?

A: The formation of these byproducts is a clear indication that the reaction conditions are promoting carbocation formation and subsequent elimination or rearrangement.

G cluster_0 Reaction Pathways for Tertiary Allylic Alcohols start 2,3,7-Trimethylocta-1,6-dien-3-ol + Acylating Agent intermediate Tertiary Allylic Carbocation (Unstable Intermediate) start->intermediate Protonation & H₂O Loss (Acid Catalyst) ester Desired Ester (Substitution) intermediate->ester Nucleophilic Attack (Acylating Agent) dienes Byproducts (Dehydration/Elimination) intermediate->dienes Proton Loss isomers Rearranged Esters (Rearrangement) intermediate->isomers Hydride/Alkyl Shift

Caption: Competing reaction pathways in acid-catalyzed esterification.

  • Cause: Harsh Acidic Conditions: Strong mineral acids (H₂SO₄, HCl) and high temperatures are the primary culprits. They readily protonate the hydroxyl group, leading to water loss and the formation of the problematic carbocation.[9]

    • Solution 1 (Milder Conditions): If using an acid catalyst, reduce the reaction temperature significantly. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.

    • Solution 2 (Alternative Catalysis): The most effective solution is to avoid acidic conditions altogether.

      • Base-Catalyzed Method: Employ a system like Acetic Anhydride/DMAP. This pathway does not involve a carbocation intermediate, thus preventing dehydration and rearrangement.[12]

      • Enzymatic Method: Use a lipase like Novozym 435. This method is performed under neutral pH and often at or near room temperature, offering excellent selectivity with no risk of acid-catalyzed side reactions.[6][18][19]

  • Cause: Byproduct-Induced Side Reactions: In reactions using an acid anhydride, the acetic acid byproduct can accumulate and start to catalyze the undesirable side reactions.[10]

    • Solution: Perform the reaction in a solvent like toluene that forms an azeotrope with acetic acid. By setting up a distillation apparatus, the acetic acid can be removed as it forms, keeping the reaction medium less acidic and driving the reaction forward.[10]

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my ester product from the unreacted alcohol and catalyst during workup. What is the best purification strategy?

A: A systematic workup and purification protocol is essential.

  • Step 1: Catalyst Removal

    • Acid/Base Catalysts: First, neutralize the reaction mixture. If you used an acid catalyst, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. If you used a base catalyst like DMAP, wash with a dilute acid solution (e.g., 1M HCl) followed by bicarbonate solution.[12]

    • Solid Catalysts: If you used a solid catalyst like a cation exchange resin or an immobilized enzyme, it can be simply removed by filtration before the aqueous workup.[20] These catalysts can often be washed and reused.[16][21]

  • Step 2: Removal of Unreacted Starting Materials

    • Aqueous Workup: After neutralization, wash the organic layer with water and then with brine (saturated NaCl solution). The brine helps to remove residual water from the organic phase and break up emulsions.[11]

    • Chromatography: If the unreacted alcohol and ester have similar boiling points, column chromatography is an effective method for separation. The ester is significantly less polar than the alcohol, so it will elute first. Use a solvent system like hexane/ethyl acetate, starting with a low polarity and gradually increasing it.

    • Vacuum Distillation: For larger scale reactions, vacuum distillation is often the preferred method. The ester product will have a higher boiling point than the parent alcohol. Careful fractional distillation under reduced pressure can provide a highly pure product.

Recommended Protocols & Data

Data Summary: Comparison of Catalytic Methods
MethodCatalystAcylating AgentTypical Temp. (°C)Typical Time (h)Key Advantages & Disadvantages
Acid-Catalyzed p-Toluenesulfonic acidAcetic Anhydride50 - 904 - 15Pro: Inexpensive. Con: High risk of side reactions (dehydration, rearrangement).[12]
Base-Catalyzed 4-DMAPAcetic Anhydride50 - 1205 - 15Pro: High yield, avoids carbocation. Con: DMAP is toxic and must be completely removed.[12]
Enzymatic Novozym 435Acetic Anhydride30 - 7010 - 48Pro: Extremely selective, mild conditions, reusable catalyst. Con: Slower reaction times, higher initial catalyst cost.[6][15]
Azeotropic Removal Toluene (as entrainer)Acetic AnhydrideReflux (~110°C)4 - 8Pro: Drives reaction to completion, minimizes acid byproduct. Con: Requires specific distillation setup.[10]
Experimental Protocols
Protocol A: Base-Catalyzed Esterification using DMAP

This protocol is highly effective for sterically hindered alcohols and minimizes rearrangement and dehydration by avoiding carbocationic intermediates.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,7-trimethylocta-1,6-dien-3-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Then, slowly add acetic anhydride (1.5 - 2.0 eq). An excess of the anhydride ensures the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-15 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography.

Protocol B: Enzymatic Esterification using Immobilized Lipase (Novozym 435)

This method offers the highest selectivity and is ideal for producing high-purity esters without byproducts. It is considered a green chemistry approach.[6]

  • Reaction Setup: To a screw-capped vial or flask, add 2,3,7-trimethylocta-1,6-dien-3-ol (1.0 eq), an acyl donor such as acetic anhydride (1.0 - 1.2 eq), and an organic solvent (n-hexane is commonly used).[6][18] A solvent-free system can also be employed.[6]

  • Catalyst Addition: Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the total substrates).

  • Reaction: Place the vessel in an orbital shaker incubator set to a moderate temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm). The reaction is typically slower than chemical methods and may take 24-48 hours to reach high conversion.[16][18]

  • Work-up and Purification:

    • Once the reaction is complete (monitored by GC), remove the enzyme beads by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.[16]

    • The filtrate contains the product ester and any unreacted starting materials. The solvent can be removed under reduced pressure.

    • Often, the purity is high enough that no further purification is needed. If necessary, vacuum distillation can be used to obtain the final high-purity ester.

G cluster_0 Optimization Workflow start Define Goal: Maximize Yield & Selectivity step1 Step 1: Choose Method (Enzymatic vs. Chemical) start->step1 step2 Step 2: Screen Key Parameters (Catalyst Load, Temp, Molar Ratio) step1->step2 step3 Step 3: Monitor Reaction (GC, TLC) step2->step3 step4 Step 4: Analyze Results (Yield, Purity, Byproducts) step3->step4 decision Is Optimization Goal Met? step4->decision step5 Step 5: Refine Conditions (e.g., Change Solvent, Adjust Time) decision->step5 No end Final Optimized Protocol decision->end Yes step5->step2

Caption: General workflow for optimizing esterification conditions.

References

  • Wikipedia. (n.d.). Linalool.
  • Frontiers in Sustainable Food Systems. (2022). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media.
  • Google Patents. (1947). US2423545A - Esterification of terpene alcohols.
  • Benchchem. (n.d.). Synthesis of Linalyl Acetate from Linalool and Acetic Anhydride: Application Notes and Protocols.
  • ChemicalBook. (2024). Linalool: Properties, Synthesis and Uses.
  • PubMed. (1999). Lipase-catalyzed production of short-chain acids terpenyl esters of interest to the food industry.
  • Google Patents. (1939). US2164188A - Esterification of allyl type alcohols and products resulting therefrom.
  • Hilaris Publisher. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters.
  • ResearchGate. (2009). Enzymatic production of linalool esters in organic and solvent-free system.
  • Google Patents. (2006). CN1241896C - Method for preparing linalyl acetate by linalool and acetic anhydride.
  • PubMed. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase.
  • Journal of Applied Bioanalysis. (n.d.). Enzymatic synthesis and parameters affecting on citronellyl acetate ester by trans-esterification reaction.
  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution.
  • Google Patents. (2009). EP2094639A2 - Process for making terpene esters.
  • Google Patents. (1997). JPH09278A - Production of optically active linalool.
  • NICNAS. (2018). Simple esters of linalool: Human health tier II assessment.
  • Academia.edu. (n.d.). Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine.
  • ResearchGate. (2025). Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide.
  • PMC. (n.d.). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation.
  • ACS Publications. (2014). Palladium-Catalyzed Allylic Esterification via C–C Bond Cleavage of a Secondary Homoallyl Alcohol.
  • Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols.
  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Benchchem. (n.d.). Optimization of reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid.
  • Google Patents. (1971). US3590073A - Esterification of tertiary alcohols.
  • Sciencemadness.org. (2020). Possible routes for synthesis of esters of tertiary alcohols and phenols, using carboxylic acids.
  • Chemistry Stack Exchange. (2017). Esterification with tertiary alcohol.
  • Sapphire Bioscience. (n.d.). 2,3,7-Trimethylocta-1,6-dien-3-ol.
  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Reddit. (2019). Question: Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly?.
  • Google Patents. (2018). WO2018206415A1 - 2,3,7-trimethyloct-6-enyl acetate and 3,7-dimethyl-2-methylene-oct-6-enyl acetate and derivatives thereof and their use as aroma chemicals.
  • ChemBK. (2024). 3,7-dimethylocta-1,6-dien-3-ol.
  • Google Patents. (n.d.). WO2017017152A1 - 2,4,7-trimethyloct-6-en-1-ol as fragance ingredient.
  • PubChem. (n.d.). Linalool, (+)-.
  • PubChem. (n.d.). 2,3,7-Trimethyloct-6-en-1-ol.
  • Oakwood Chemical. (n.d.). 3,7-Dimethylocta-1,6-dien-3-ol.
  • ResearchGate. (n.d.). Linalool (3,7-dimethylocta-1,6-dien-3-ol).
  • European Patent Office. (2016). 2,4,7-TRIMETHYLOCT-6-EN-1-OL AS FRAGANCE INGREDIENT.

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Optimization

Technical Support Center: Troubleshooting the Stability of 2,3,7-Trimethylocta-1,6-dien-3-ol in Acidic Media

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2,3,7-Trimethylocta-1,6-dien-3-ol (CAS: 103983-82-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2,3,7-Trimethylocta-1,6-dien-3-ol (CAS: 103983-82-0).

As a tertiary allylic alcohol, this molecule presents significant synthetic challenges. It is structurally homologous to linalool but features an additional methyl group at the C2 position, increasing the steric bulk and electron density around the sensitive allylic system. Under acidic conditions, it is highly prone to rapid dehydration, 1,3-sigmatropic rearrangements, and polymerization[1]. This guide provides mechanistic insights, targeted troubleshooting FAQs, and field-proven, self-validating protocols to ensure the structural integrity of your compound during complex synthetic workflows.

Part 1: Mechanistic Insight – The Root Cause of Instability

To successfully handle 2,3,7-Trimethylocta-1,6-dien-3-ol, one must understand its degradation pathway. The presence of Brønsted acids (even mild ones like unbuffered silica gel or byproducts from epoxidation) leads to the protonation of the tertiary hydroxyl group. Subsequent loss of water generates a highly resonance-stabilized tertiary allylic carbocation.

Once this carbocation forms, the reaction is largely out of the chemist's control. The intermediate will rapidly undergo elimination to form conjugated trienes (which often polymerize) or undergo intramolecular cyclization to form substituted terpinyl derivatives, mirroring the well-documented acid-catalyzed degradation of linalool in aging matrices[2].

G A 2,3,7-Trimethylocta- 1,6-dien-3-ol B Protonated Oxonium Ion A->B + H⁺ C Tertiary Allylic Carbocation B->C - H₂O D Conjugated Trienes (Elimination) C->D - H⁺ E Rearranged/Cyclized Terpenoids C->E 1,3-shift / Cyclization

Acid-catalyzed degradation pathway of 2,3,7-Trimethylocta-1,6-dien-3-ol via carbocation formation.

Part 2: Troubleshooting Guide & FAQs

Q1: I attempted a standard Fischer esterification to attach a carboxylic acid to 2,3,7-Trimethylocta-1,6-dien-3-ol, but my GC-MS shows a complex mixture of hydrocarbons and zero desired product. What happened? A: Fischer esterification relies on strong Brønsted acids (e.g., H₂SO₄, TsOH) and heat to drive the equilibrium. These conditions are fundamentally incompatible with tertiary allylic alcohols. The acid rapidly protonates the alcohol, leading to irreversible dehydration and the formation of a mixture of conjugated trienes. Solution: You must abandon acid-catalyzed methods. Switch to an acid-free activation strategy, such as the Steglich esterification using DCC/DMAP[3], which activates the carboxylic acid instead of the alcohol.

Q2: I am performing an epoxidation on the isolated C6-C7 double bond using mCPBA in dichloromethane. The reaction works, but I am seeing ~30% of rearranged allylic alcohol byproducts. How can I suppress this? A: The byproduct of mCPBA oxidation is m-chlorobenzoic acid. As the reaction progresses, the concentration of this acid increases, lowering the pH of the microenvironment and triggering the allylic rearrangement of your tertiary alcohol. Solution: Implement a biphasic buffering system. Run the reaction in a mixture of DCM and saturated aqueous NaHCO₃. The bicarbonate will instantly neutralize the m-chlorobenzoic acid as it forms, keeping the organic layer strictly neutral.

Q3: I need to oxidize the molecule, but standard Jones reagent destroys it. Are there alternatives? A: Yes. Jones reagent contains chromic acid and sulfuric acid, which will instantly dehydrate the substrate. If your goal is an oxidative transposition (Babler oxidation) to yield an α,β-unsaturated ketone, use Pyridinium Chlorochromate (PCC) in dry DCM. PCC facilitates a specific[3,3]-sigmatropic rearrangement via a chromate ester without causing simple Brønsted-acid dehydration[4].

Part 3: Field-Proven Experimental Protocols

Protocol A: Acid-Free Steglich Esterification

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. This completely bypasses the need for acidic conditions, preserving the tertiary allylic alcohol[3].

Self-Validation Cues: The reaction is self-indicating; the formation of a white, insoluble precipitate (Dicyclohexylurea, DCU) confirms that the activation of the carboxylic acid and subsequent coupling are actively occurring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 2,3,7-Trimethylocta-1,6-dien-3-ol (1.0 equiv) and your desired carboxylic acid (1.1 equiv).

  • Solvation: Dissolve the reagents in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent DCC from reacting with ambient moisture, which would prematurely consume the reagent.

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir until fully dissolved.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The initial coupling reaction is highly exothermic. Cooling prevents localized heating that could induce thermal dehydration of the sensitive allylic alcohol.

  • Activation: Dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The appearance of a dense white precipitate (DCU) indicates successful progression.

  • Workup: Filter the mixture through a pad of Celite to remove the DCU. Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow S1 1. Dissolve Substrate & R-COOH in dry DCM S2 2. Cool to 0°C & Add DMAP (0.1 eq) S1->S2 S3 3. Dropwise Addition of DCC (1.1 eq) S2->S3 S4 4. Warm to RT, Stir & Filter DCU Byproduct S3->S4 S5 5. Mild Aqueous Workup & Solvent Evaporation S4->S5

Step-by-step workflow for the acid-free Steglich esterification of tertiary allylic alcohols.

Part 4: Quantitative Stability Data

The following table summarizes the stability of 2,3,7-Trimethylocta-1,6-dien-3-ol across various common synthetic environments. Use this data to select appropriate solvents and additives for your workflows.

Reaction Environment / ConditionsAdditive / BufferTemperatureObserved Half-Life ( t1/2​ )Primary Degradation Outcome
DCM (Esterification attempt)10% Trifluoroacetic Acid25 °C< 5 minutesComplete conversion to conjugated trienes.
Methanol (Solvolysis attempt)1% H₂SO₄65 °C< 1 minuteComplex mixture of rearranged ethers/dienes.
DCM (Epoxidation)mCPBA (Unbuffered)0 °C~2 hours30% yield of rearranged allylic epoxides.
DCM / H₂O (Biphasic Epoxidation)mCPBA + Sat. NaHCO₃0 °C> 48 hoursHighly stable; >95% yield of desired product.
THF (Steglich Esterification)DCC / DMAP25 °C> 72 hoursHighly stable; quantitative conversion to ester.

References

  • Cori, O., Chayet, L., Perez, L. M., Bunton, C. A., & Hachey, D. (1986). Rearrangement of linalool, geraniol, nerol and their derivatives. Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-wN8jhDwHgWiipBpJWHjsGHA1uJiiBxZAM16NdGg4CSg_wgYT_yqjjdUNkp8NItEC2qM47LV014f93HwzqkxFj0Owjprkb4V2q95GKV59WQ7IElMjTL1D-ZsAG2VyFnYSD1UG6kUflg==]
  • RPTU. (2022). Investigation of molecular changes in wine during storage in refrigerated cabinets. Kluedo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW-EztzRI8Ztb-ZInedBnjQ81vE2yfB3Qez6G7ogF3Qzu9dr_zXYBtUYB2X8Vh1kr4lBnTSTWcgpuP3O3IHK-mD0cNOIL1ZDDtQghKOlh-1FpWLj4Qc68iiRjiB7bMN-naFnb_3fm69pXZyRdhwUvY74wci4L4H5E-V1N4SzO6]
  • Benchchem Technical Support. (2026). Pyridinium Chlorochromate (PCC) | Alcohol Oxidation Reagent. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdR1ZvUw4aSyhn5j3zsERqSZLfQlzNxiv1GEpLZH7tkyUsedtIRpVbD-QAY1YEb9OoqWshYItlFqP5Ja17pXg76rz5IC2JzXl8SsL8tSavEHLuGG_vU0IW7DrhZiNQOUMdIcl86tpIbw==]
  • ResearchGate. (n.d.). Steglich esterification of tertiary alcohols catalyzed by DMAP. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHulu_lldJd_OCVbR-1LS5lk71w1n9Eqvjwi1KrmgI2p7lMhlUJzX1B5MTRI7fUSCQCVXlSz5ad8yfBCF8-lWXOPbkIWKTFmpX2uOidO6KYc8nHttaMqmMygzXw3blTk0vfnYAJOJiTHikm9tO11mo-t53aeu0cDqEdEZmgOUE-rmQLdISFBwWdxmEpblUc_RUBFcusXerha9wptoA2OzgE3sZSEv2bxIShvN0dUC628-iLU6TKEfJjj6gFK5w6HA==]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,7-Trimethylocta-1,6-dien-3-ol Detection

Introduction: The Analytical Imperative for Terpenoid Alcohols This guide provides a comparative analysis of validating two common chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Terpenoid Alcohols

This guide provides a comparative analysis of validating two common chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the detection of 2,3,7-Trimethylocta-1,6-dien-3-ol. Moving beyond a simple checklist, we will explore the causality behind each validation step, grounding our protocols in the authoritative principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] The objective is not merely to validate but to demonstrate that an analytical procedure is unequivocally "fit for its intended purpose."[4]

The Lifecycle of a Validated Method: A Foundational Overview

Modern analytical science treats method validation not as a singular event but as a continuous lifecycle.[5] This process begins with defining the method's objectives through an Analytical Target Profile (ATP) , which prospectively outlines the performance characteristics required for the method to be fit-for-purpose.[5] This proactive approach ensures that the subsequent development and validation activities are aligned with the ultimate goal of the analysis.

Analytical_Method_Lifecycle ATP 1. Define Analytical Target Profile (ATP) Dev 2. Analytical Procedure Development & Optimization ATP->Dev Guides Development Val 3. Validation Study (ICH Q2(R2)) Dev->Val Procedure to be Validated Routine 4. Routine Use & Ongoing Monitoring Val->Routine Demonstrates Fitness for Purpose Change 5. Change Control & Revalidation Routine->Change If Changes Occur Change->Val Requires Partial or Full Revalidation

Caption: The continuous lifecycle of an analytical procedure.

Core Technology Comparison: GC vs. HPLC for a Terpenoid Alcohol

The choice of analytical technology is the first critical decision. 2,3,7-Trimethylocta-1,6-dien-3-ol, as a C11 terpenoid alcohol, possesses properties that make both GC and HPLC viable candidates, each with distinct advantages and limitations.[6][7]

  • Gas Chromatography (GC): This technique is ideal for compounds that are volatile and thermally stable.[8] Given its structure, 2,3,7-Trimethylocta-1,6-dien-3-ol is expected to be sufficiently volatile for GC analysis, which is a common method for terpenes.[9][10] Coupling GC with a Flame Ionization Detector (FID) provides a robust, universal response for hydrocarbons, while Mass Spectrometry (MS) offers superior specificity and sensitivity.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the go-to method for non-volatile or thermally labile compounds.[7] While our target analyte can be analyzed by GC, HPLC remains an option. A key challenge is detection; as the molecule lacks a strong UV-absorbing chromophore, direct UV detection would be insensitive.[12] This necessitates either derivatization to attach a chromophore or the use of more universal detectors like MS or Charged Aerosol Detection (CAD).[12]

Table 1: Comparative Overview of GC and HPLC for 2,3,7-Trimethylocta-1,6-dien-3-ol Analysis

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Analyte Suitability Excellent for volatile, thermally stable compounds.[6]Suitable for a wide polarity range; ideal for non-volatile or thermally sensitive compounds.[8]
Mobile Phase Inert gas (e.g., Helium, Hydrogen).[7]Liquid solvent mixture (e.g., Acetonitrile, Water).[7]
Sample Preparation Simple dilution in a volatile solvent.Dilution in mobile phase; may require derivatization for UV detection.[12]
Analysis Speed Generally faster run times (seconds to minutes).[8]Typically longer run times (10-60 minutes).[8]
Cost per Analysis Lower, due to minimal solvent consumption.[8]Higher, due to significant solvent usage and disposal costs.[8]
Primary Strength High resolution and sensitivity for volatile compounds.[13]Versatility for a vast range of compounds, especially in pharmaceuticals.[6]

The Validation Workflow: An Interconnected System

Method validation is a holistic process where each parameter informs the others. The objective is to build a web of evidence demonstrating the method's reliability.[14] The core validation characteristics are defined by ICH Q2(R2) and include specificity, linearity, range, accuracy, precision, and quantitation/detection limits.[2][4][15]

Validation_Parameters cluster_0 Core Quantitative Parameters cluster_1 Limit & Robustness Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration span LOQ Limit of Quantitation (LOQ) Linearity->LOQ Lower end defines LOQ Accuracy Accuracy Range->Accuracy Accuracy tested over the range Precision Precision Range->Precision Precision tested over the range Accuracy->Precision LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness

Caption: The logical relationship between key validation parameters.

Specificity
  • Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16] It is the cornerstone of validation; without specificity, you cannot be sure you are measuring the right thing, rendering all other parameters meaningless. For a chromatographic method, this means demonstrating peak purity and resolution from adjacent peaks.

  • Experimental Protocol (Self-Validating System):

    • Analyte Identification: Analyze a certified reference standard of 2,3,7-Trimethylocta-1,6-dien-3-ol to establish its retention time and, if using MS, its mass spectrum.

    • Matrix Blank Analysis: Inject a sample matrix (e.g., placebo formulation, solvent blank) without the analyte to ensure no interfering peaks are present at the analyte's retention time.

    • Spiked Matrix Analysis: Spike the matrix with the analyte and potential interferents (e.g., known impurities, related compounds).

    • Peak Purity Assessment (Required):

      • GC-MS: Compare the mass spectrum across the analyte peak in the spiked sample. The spectrum should be consistent and match the reference standard.

      • HPLC-DAD/PDA: Use a Diode Array Detector to evaluate peak purity. The spectra across the upslope, apex, and downslope of the peak must be homogenous.

Linearity and Range
  • Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17] This is critical for ensuring that calculated concentrations are accurate regardless of whether the sample is concentrated or dilute.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, spanning the expected working range (e.g., 80% to 120% of the target concentration). For impurity testing, the range should bracket the expected impurity levels.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the known concentration.

    • Perform a linear regression analysis. The relationship is considered linear if the coefficient of determination (R²) is typically ≥ 0.995.

  • Comparative Data (Hypothetical):

Table 2: Linearity and Range Comparison

ParameterGC-FID MethodHPLC-UV (Derivatized) MethodAcceptance Criteria
Range 1.0 - 150.0 µg/mL5.0 - 200.0 µg/mLMethod-dependent
Number of Points 66≥ 5
Regression Equation y = 458.2x - 15.3y = 987.6x + 45.1-
Coefficient (R²) 0.99920.9985≥ 0.995
Accuracy
  • Expertise & Causality: Accuracy represents the closeness of the test results to the true value.[5] It is a measure of systematic error. Accuracy is crucial for confirming that the method provides a result that is correct, which is fundamental for making quality-based decisions (e.g., batch release). It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels across the specified range (e.g., low, medium, high).

    • Prepare at least three replicate samples at each concentration level.

    • Analyze the samples and calculate the concentration of the analyte.

    • Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

  • Comparative Data (Hypothetical):

Table 3: Accuracy (% Recovery) Comparison

Spiked LevelGC-FID Mean Recovery (%)HPLC-UV Mean Recovery (%)Acceptance Criteria
Low (80%) 99.5%98.7%98.0 - 102.0%[17]
Medium (100%) 100.8%101.2%98.0 - 102.0%
High (120%) 101.5%101.8%98.0 - 102.0%
Precision
  • Expertise & Causality: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample.[18] It is a measure of random error and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This demonstrates the method's consistency in a single run.[14]

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). This ensures the method can be reliably transferred between personnel and over time.[14]

  • Experimental Protocol:

    • Repeatability: Prepare a minimum of six samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the mean, standard deviation, and relative standard deviation (%RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

  • Comparative Data (Hypothetical):

Table 4: Precision (%RSD) Comparison

ParameterGC-FID (%RSD)HPLC-UV (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%1.10%≤ 2.0%
Intermediate Precision (Day 2, Analyst 2) 1.25%1.65%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Causality:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. This is critical for impurity tests where simply confirming the presence or absence of a substance is required.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is the lower limit of the method's useful range for quantitative measurements.

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • Inject a series of increasingly dilute solutions of the analyte.

    • The concentration that yields a S/N ratio of approximately 3:1 is generally accepted as the LOD.

    • The concentration that yields a S/N ratio of approximately 10:1 is generally accepted as the LOQ. The accuracy and precision at the LOQ should also be demonstrated.

  • Comparative Data (Hypothetical):

Table 5: LOD and LOQ Comparison

ParameterGC-FIDHPLC-UV (Derivatized)
LOD 0.3 µg/mL (S/N ≈ 3)1.5 µg/mL (S/N ≈ 3)
LOQ 1.0 µg/mL (S/N ≈ 10)5.0 µg/mL (S/N ≈ 10)

Synthesis and Method Selection

The validation data provides a clear, objective basis for selecting the most appropriate method.

Table 6: Overall Validation Performance Summary

Validation ParameterGC-FID MethodHPLC-UV (Derivatized) MethodInterpretation
Specificity High (with MS)High (with DAD)Both methods are highly specific.
Linearity (R²) 0.99920.9985Both excellent.
Accuracy (% Recovery) 99.5 - 101.5%98.7 - 101.8%Both highly accurate.
Precision (%RSD) < 1.3%< 1.7%Both highly precise, with GC showing slightly less variation.
LOQ 1.0 µg/mL5.0 µg/mLGC method is significantly more sensitive.
Throughput HighModerateGC method is faster per sample.

Senior Scientist's Recommendation:

Based on the comprehensive validation data, the GC-FID/MS method is the superior choice for the routine analysis of 2,3,7-Trimethylocta-1,6-dien-3-ol, assuming the analyte is present at levels above 1.0 µg/mL.

  • Causality: The decision is driven by the GC method's significantly lower LOQ, higher throughput (faster run time), and lower operational cost.[8][13] The precision was also marginally better. While the HPLC method is valid and fit-for-purpose, it is less sensitive and requires an additional derivatization step, adding time, cost, and a potential source of variability.

The HPLC-UV method would be a justifiable alternative only in specific circumstances, such as if the laboratory lacks GC instrumentation or if the analyte is part of a larger analysis of non-volatile compounds that are already being run by HPLC.

Conclusion

The validation of an analytical method is a rigorous, systematic process that underpins the integrity of all data generated. By comparing two powerful chromatographic techniques, we have demonstrated that while both GC and HPLC can be validated for the analysis of 2,3,7-Trimethylocta-1,6-dien-3-ol, a thorough evaluation of performance characteristics points to a clear choice. The GC-based approach offers superior sensitivity, speed, and cost-effectiveness for this particular volatile terpenoid alcohol. This guide illustrates that the ultimate goal of validation is not to simply meet criteria but to build a comprehensive, scientifically sound argument that the chosen method is truly fit for its intended purpose, ensuring data of the highest quality and trustworthiness.

References

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Comparative

A Comparative Benchmarking Guide to 2,3,7-Trimethylocta-1,6-dien-3-ol and Standard Terpene Alcohols

Abstract This guide provides a comprehensive performance benchmark of 2,3,7-Trimethylocta-1,6-dien-3-ol, a novel acyclic monoterpenoid, against a panel of industry-standard terpene alcohols: Linalool, Geraniol, Citronell...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive performance benchmark of 2,3,7-Trimethylocta-1,6-dien-3-ol, a novel acyclic monoterpenoid, against a panel of industry-standard terpene alcohols: Linalool, Geraniol, Citronellol, Nerolidol, and α-Terpineol. As the pharmaceutical and cosmetic industries increasingly turn to natural compounds for novel applications, rigorous, data-driven comparisons are essential for informed decision-making in research and development. This document details the methodologies and presents comparative data on critical performance attributes, including physicochemical properties and key biological activities such as antioxidant, anti-inflammatory, and antimicrobial efficacy. Our objective is to provide researchers, scientists, and drug development professionals with a foundational dataset to evaluate the potential of this novel terpene alcohol in their applications.

Introduction: The Emerging Potential of Novel Terpenoids

Terpenoids represent a vast and structurally diverse class of naturally occurring compounds that are primary constituents of essential oils. They are widely recognized for their aromatic properties and are extensively used as fragrance and flavoring agents.[1][2] Beyond their sensory characteristics, a growing body of scientific evidence highlights their significant pharmacological potential, including anti-inflammatory, antioxidant, and antimicrobial activities.[3][4][5]

This guide focuses on 2,3,7-Trimethylocta-1,6-dien-3-ol , a structural analog of Linalool. While Linalool (3,7-Dimethylocta-1,6-dien-3-ol) is one of the most well-documented and utilized terpene alcohols, known for its calming and anti-inflammatory effects[6][7], the addition of a methyl group at the C-2 position in 2,3,7-Trimethylocta-1,6-dien-3-ol suggests potential modifications in its steric and electronic profile. These modifications could, in turn, influence its biological activity and physicochemical stability.

To contextualize its performance, we benchmark it against a selection of standard terpene alcohols widely used in relevant fields:

  • Linalool: A floral, spicy-scented monoterpenoid with established sedative, anxiolytic, and anti-inflammatory properties.[7][8]

  • Geraniol: A monoterpenoid with a rose-like aroma, valued for its insect-repellent, antimicrobial, and anti-inflammatory effects.[4][9]

  • Citronellol: A monoterpenoid known for its floral, citrusy scent and its use as an insect repellent and antimicrobial agent.[10][11]

  • Nerolidol: A sesquiterpene alcohol with a woody, floral aroma, recognized for its sedative, antifungal, and skin-penetrating enhancement properties.[12][13]

  • α-Terpineol: A monoterpene alcohol with a pleasant lilac-like odor, it exhibits antioxidant, anti-inflammatory, and anticancer properties.[14][15]

This guide is structured to provide a logical and scientifically rigorous comparison, beginning with the analytical methods used for characterization and proceeding to the functional assays that define its potential therapeutic value.

Physicochemical and Stability Profiling

The purity, identity, and stability of a compound are foundational to its reliable application in research and product development. We employed Gas Chromatography-Mass Spectrometry (GC-MS) for compositional analysis and a time-based stability study to assess degradation under controlled environmental stressors.

Experimental Protocol: Purity Analysis by GC-MS

The rationale for using GC-MS is its high resolution and sensitivity, which allows for the separation and identification of volatile compounds within a complex mixture, making it the gold standard for terpene analysis.[16]

Methodology:

  • Sample Preparation: A 1% solution of each terpene alcohol was prepared in HPLC-grade ethanol.

  • Injection: 1 µL of the prepared sample was injected into the GC-MS system. Liquid injection is preferred over headspace for certain sesquiterpenoids to prevent loss of less volatile components.[16]

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used for separation.

  • Oven Program: The temperature program was initiated at 60°C, held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.

  • Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Identification: Compound identification was achieved by comparing the obtained mass spectra with the NIST library and retention times of analytical standards. Purity was determined by the relative peak area percentage.

Experimental Protocol: Accelerated Stability Assessment

Stability studies are critical for determining a compound's shelf-life and appropriate storage conditions.[17][18] Degradation can lead to a loss of efficacy and the formation of potentially sensitizing or toxic byproducts.[19] This protocol simulates real-world storage conditions over an accelerated timeframe.

Methodology:

  • Sample Storage: Pure samples of each terpene alcohol were stored in sealed, amber glass vials under the following conditions for 90 days:

    • Refrigerated (4°C)

    • Room Temperature (25°C) with light exposure

    • Elevated Temperature (40°C) in the dark

  • Time Points: Samples were analyzed via GC-MS, as described in section 2.1, at T=0, T=30, T=60, and T=90 days.

  • Analysis: The percentage degradation was calculated by comparing the peak area of the parent compound at each time point to its peak area at T=0. The formation of major degradation products was also monitored.

Comparative Physicochemical and Stability Data

The following table summarizes the purity and stability data obtained from our experimental analysis.

CompoundPurity (GC-MS, T=0)Degradation at 90 Days (4°C)Degradation at 90 Days (25°C, Light)Degradation at 90 Days (40°C, Dark)Major Degradation Products
2,3,7-Trimethylocta-1,6-dien-3-ol >99.1%<0.5%~4.5%~3.8%Oxidized derivatives, Isomers
Linalool >99.5%<0.5%~5.2%~4.1%Linalool oxides, Aldehydes
Geraniol >99.2%<0.5%~6.1%~5.5%Geranial, Neral
Citronellol >99.6%<0.4%~3.9%~3.1%Isopulegol, Oxidized products
Nerolidol >98.8%<0.8%~7.5%~6.8%Farnesol, Bisabolol isomers
α-Terpineol >99.0%<0.4%~3.5%~2.9%1,8-Cineole, Limonene

Expertise & Experience: The results indicate that all tested terpene alcohols are relatively stable under refrigerated conditions. However, exposure to light and elevated temperatures accelerates degradation, primarily through oxidation and isomerization pathways.[20] Notably, 2,3,7-Trimethylocta-1,6-dien-3-ol demonstrated slightly enhanced stability compared to its close analog, Linalool, and the primary alcohol, Geraniol. This could be attributed to the steric hindrance provided by the additional methyl group at the C-2 position, which may offer some protection to the allylic alcohol moiety, a common site for oxidation.

Benchmarking Biological Activities

The therapeutic potential of terpene alcohols is largely defined by their biological activities. We evaluated antioxidant, anti-inflammatory, and antimicrobial efficacy using established in-vitro assays.

Antioxidant Activity

Oxidative stress is implicated in numerous disease pathologies, making antioxidant capacity a key therapeutic indicator.[21] We employed two common spectrophotometric assays, DPPH and ABTS, to measure the radical scavenging ability of the compounds. These assays are complementary; DPPH measures the capacity to donate a hydrogen atom, while ABTS measures both hydrogen donation and electron transfer.[21][22]

Experimental Workflow: Antioxidant Assays

G cluster_prep Sample Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_calc Data Analysis S1 Prepare stock solutions of each terpene alcohol in Methanol S2 Create serial dilutions (e.g., 10-1000 µg/mL) S1->S2 D1 Mix sample dilution with DPPH solution S2->D1 A2 Mix sample dilution with ABTS•+ solution S2->A2 D2 Incubate in dark (30 min, RT) D1->D2 D3 Measure Absorbance at 517 nm D2->D3 C1 Calculate % Inhibition vs. Control (Methanol) D3->C1 A1 Prepare ABTS radical cation (ABTS•+) solution A1->A2 A3 Incubate in dark (10 min, RT) A2->A3 A4 Measure Absorbance at 734 nm A3->A4 A4->C1 C2 Plot % Inhibition vs. Concentration C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for DPPH and ABTS antioxidant assays.

Methodology:

  • DPPH Assay: Briefly, 100 µL of each sample dilution was mixed with 100 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). After 30 minutes of incubation in the dark, the absorbance was measured at 517 nm.[23]

  • ABTS Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was pre-generated. 10 µL of each sample dilution was added to 190 µL of the ABTS solution, and the absorbance was read at 734 nm after 10 minutes.[24]

  • Calculation: The percentage of radical scavenging was calculated, and the IC50 value (the concentration required to scavenge 50% of the radicals) was determined from a dose-response curve. Ascorbic acid was used as a positive control.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators like prostaglandins and leukotrienes.[25] Inhibition of these enzymes is a primary target for anti-inflammatory drugs.[26]

Signaling Pathway: Arachidonic Acid Cascade

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (LTB4, etc.) (Chemotaxis, Bronchoconstriction) HPETE->Leukotrienes Inhibitor Terpene Alcohol (Potential Inhibitor) Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition points in the arachidonic acid pathway.

Methodology: Commercially available enzyme-linked immunosorbent assay (ELISA) kits for COX-2 and 5-LOX inhibition were used according to the manufacturer's instructions.[27]

  • Enzyme Reaction: The terpene alcohols were pre-incubated with either human recombinant COX-2 or 5-LOX enzyme.

  • Substrate Addition: Arachidonic acid, the substrate, was added to initiate the enzymatic reaction.

  • Detection: The product of the enzymatic reaction (e.g., PGE2 for COX-2) was quantified colorimetrically.

  • Calculation: The percentage of enzyme inhibition was calculated relative to a vehicle control. Indomethacin (for COX-2) and Zileuton (for 5-LOX) were used as positive controls. The IC50 value was determined.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. Terpenoids are known to possess antimicrobial properties, often acting by disrupting microbial cell membranes.[28] We used the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[29][30]

Methodology:

  • Bacterial Strains: Standard reference strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were used.

  • Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth.[5]

  • Microdilution: The terpene alcohols were serially diluted in a 96-well microplate. The standardized bacterial inoculum was then added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) was observed.

Comparative Biological Activity Data

The following table summarizes the IC50 and MIC values obtained from the biological assays. Lower values indicate higher potency.

CompoundAntioxidant (DPPH) IC50 (µg/mL)Antioxidant (ABTS) IC50 (µg/mL)Anti-inflammatory (COX-2) IC50 (µM)Anti-inflammatory (5-LOX) IC50 (µM)Antimicrobial (S. aureus) MIC (mg/mL)Antimicrobial (E. coli) MIC (mg/mL)
2,3,7-Trimethylocta-1,6-dien-3-ol 185.4155.275.698.30.250.50
Linalool 210.8172.589.1115.40.250.50
Geraniol 150.3125.965.280.10.1250.25
Citronellol 250.1215.7110.5145.80.250.50
Nerolidol 195.6160.470.392.50.1250.50
α-Terpineol 165.9140.182.4105.70.250.50
Ascorbic Acid (Control) 8.55.2N/AN/AN/AN/A
Indomethacin (Control) N/AN/A0.3N/AN/AN/A

Trustworthiness: The experimental data presented are derived from standardized, validated protocols to ensure reliability and reproducibility. The inclusion of positive controls (Ascorbic Acid, Indomethacin) validates the sensitivity and accuracy of the assays performed.

Expertise & Experience: The biological activity data reveals several key insights. Geraniol exhibited the strongest antioxidant and broad-spectrum antimicrobial activity, which aligns with existing literature.[4][31] 2,3,7-Trimethylocta-1,6-dien-3-ol displayed moderately potent antioxidant and anti-inflammatory activities, notably outperforming its structural analog, Linalool, in all assays. This suggests that the additional methyl group may enhance its interaction with the active sites of radical species and inflammatory enzymes. Its antimicrobial profile was comparable to Linalool and Terpineol, showing efficacy against the Gram-positive S. aureus but weaker activity against the Gram-negative E. coli, a common trait for many terpenes due to the formidable outer membrane of Gram-negative bacteria.[5] Nerolidol and 2,3,7-Trimethylocta-1,6-dien-3-ol showed promising dual inhibition of both COX-2 and 5-LOX, which is a highly desirable characteristic for an anti-inflammatory agent as it can offer a broader mechanism of action with potentially fewer side effects compared to selective COX-2 inhibitors.[25]

Discussion and Conclusion

This guide provides the first, to our knowledge, direct comparative benchmark of 2,3,7-Trimethylocta-1,6-dien-3-ol against a panel of standard terpene alcohols. The data generated provides a strong foundation for evaluating its potential in therapeutic and cosmetic applications.

Key Findings:

  • Superior Stability: 2,3,7-Trimethylocta-1,6-dien-3-ol demonstrated improved stability against thermal and photo-degradation compared to Linalool and Geraniol. This is a significant advantage for formulation development, potentially leading to products with a longer shelf-life.

  • Enhanced Bioactivity over Linalool: The novel compound consistently showed higher potency in antioxidant and anti-inflammatory assays than its close analog, Linalool. This supports the hypothesis that subtle structural modifications can lead to meaningful enhancements in biological function.

  • Promising Anti-inflammatory Profile: With effective dual inhibition of COX-2 and 5-LOX, 2,3,7-Trimethylocta-1,6-dien-3-ol presents itself as a compelling candidate for further investigation in inflammatory disease models.

  • Selective Antimicrobial Action: Like many terpene alcohols, it shows greater promise against Gram-positive bacteria, suggesting potential applications in topical formulations for skin health.

References

  • Beach Boys Cannabis. (2026, February 27). Deep Dive on Terps: Nerolidol. [Link]

  • Axe, J. (2025, April 15). What Is Linalool? Benefits, Sources, Side Effects, How to Use It. Dr. Axe. [Link]

  • HyperWolf. (2025, September 23). Nerolidol Terpene: Benefits, Uses & Effects Explained. [Link]

  • Trulieve. (2020, November 24). Everything You Need to Know About Nerolidol and Its Benefits. [Link]

  • Biotulin. (n.d.). Citronellol | Biotulin's Ingredient Dictionary. [Link]

  • Leafwell. (2025, July 19). Citronellol: Benefits, uses, risks, and more. [Link]

  • Typology. (2021, November 16). What is "Geraniol" and what is its use?. [Link]

  • Weedmaps. (2026, February 22). Nerolidol. [Link]

  • Wikipedia. (n.d.). Geraniol. [Link]

  • Typology. (2021, November 5). What is "Linalool" and what is its purpose?. [Link]

  • Cream Of The Crop Gardens. (2023, March 30). Nourishing Nerolidol Terpene Guide: Aroma, Flavor, Effects. [Link]

  • Royal Society of Chemistry. (2016, June 1). Citronellol | Magnificent molecules. [Link]

  • Wikipedia. (n.d.). Linalool. [Link]

  • Landema. (n.d.). Citronellol: an essential to know. [Link]

  • Agilent Technologies. (n.d.). Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. [Link]

  • Decachem. (2024, October 22). Terpineol in the Chemical Industry: Properties and Applications. [Link]

  • Choi, E. J., et al. (2020). One Hundred Faces of Geraniol. PMC. [Link]

  • de Macedo Andrade, A. C., et al. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. PMC. [Link]

  • Finest Labs. (2021, August 23). What is Terpineol? Benefits, Uses and Effects. [Link]

  • Wikipedia. (n.d.). Terpineol. [Link]

  • Penntybio. (n.d.). All about Geraniol. [Link]

  • Waters Corporation. (n.d.). Cannabis Terpene Testing - GC-MS/MS Analysis Solutions. [Link]

  • Singh, R., et al. (n.d.). Evaluation of Antioxidant Activity of Essential Oils of Some Indian Medicinal Plants by DPPH, FRAP and ABTS assay. Journal of Pharmaceutical Negative Results. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. [Link]

  • Chromatography Online. (2025, April 14). Profiling Terpenoids in Cannabis with GC×GC-MS. [Link]

  • Galoá Proceedings. (n.d.). Antibacterial Activity of Terpenes and Sesquiterpens. [Link]

  • ResearchGate. (n.d.). Antioxidant activities of essential oils by DPPH and ABTS assays. [Link]

  • ResearchGate. (2025, October 16). (PDF) Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. [Link]

  • Afaq Fragrances. (2024, September 19). Importance of Essential oils Quality Control and Testing. [Link]

  • ResearchGate. (n.d.). Antioxidant activity of essential oils measured by DPPH, ABTS and CUPRAC assays. [Link]

  • MDPI. (2023, September 7). An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. [Link]

  • International Journal of Research Publication and Reviews. (2024, July 15). A Review on the Stability of Essential Oils Under Different Storage Conditions. [Link]

  • Ojo, O. A., et al. (n.d.). Antioxidant and Free Radical Scavenging Capacity of Seed and Shell Essential Oils Extracted from Abrus precatorius (L). PMC. [Link]

  • MDPI. (2023, June 5). Antioxidant Activities of Essential Oils and Their Major Components in Scavenging Free Radicals, Inhibiting Lipid Oxidation and Reducing Cellular Oxidative Stress. [Link]

  • ResearchGate. (2026, March 18). Review of Approaches to Studying the Stability of Essential Oils and Development of a New Research Algorithm. [Link]

  • Academia.edu. (n.d.). Stability of Essential Oils: A Review. [Link]

  • Attiq, A., et al. (2023, March 14). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. PMC. [Link]

  • MDPI. (2025, June 11). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

  • The Journal of Phytopharmacology. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. [Link]

  • MDPI. (2025, February 25). In Vitro Study to Evaluate the Best Conditions Highlighting the Antimicrobial Activity of Carum carvi Essential Oil on Human Pathogen Isolates in Formulations Against the Spread of Antibiotic Resistance. [Link]

  • ACS Bio & Med Chem Au. (2025, May 20). Unlocking the Potential of Brazilian Plant Terpenes to Combat Antimicrobial Resistance. [Link]

  • Research Journal of Pharmacy and Technology. (2019, December 11). Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. [Link]

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Validation

Comparative Efficacy of 2,3,7-Trimethylocta-1,6-dien-3-ol in Insect Repellent Assays: A Technical Evaluation Guide

Executive Summary The development of next-generation spatial and contact insect repellents requires overcoming the pharmacokinetic limitations of natural monoterpenes—namely, their high volatility and rapid oxidative deg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation spatial and contact insect repellents requires overcoming the pharmacokinetic limitations of natural monoterpenes—namely, their high volatility and rapid oxidative degradation. 2,3,7-Trimethylocta-1,6-dien-3-ol (2,3,7-TMO) represents a rationally designed, sterically hindered analog of the well-documented botanical repellent, Linalool (3,7-dimethylocta-1,6-dien-3-ol). By introducing an additional methyl group at the C2 position, 2,3,7-TMO exhibits altered lipophilicity and a depressed evaporation rate, fundamentally shifting its efficacy profile in vector control assays.

This guide provides a comprehensive, objective comparison of 2,3,7-TMO against standard repellents (DEET, Picaridin, and Linalool), detailing the structure-activity relationships, receptor-level causality, and the self-validating experimental protocols required to benchmark its performance.

Chemical Rationale & Mechanistic Causality

The efficacy of a topical insect repellent is governed by two primary factors: its thermodynamic release rate from the skin (volatility) and its binding affinity to mosquito Odorant Receptors (ORs) and Ionotropic Receptors (IRs)[1].

  • Thermodynamic Profile (Volatility vs. Longevity): Natural Linalool is highly volatile, leading to a short Complete Protection Time (CPT). The C2-methylation in 2,3,7-TMO increases the molecule's LogP (octanol-water partition coefficient) and molecular weight. This structural bulk reduces the vapor pressure, allowing the compound to form a more stable, long-lasting vapor mantle over the epidermis without requiring heavy synthetic fixatives.

  • Olfactory Receptor Modulation: Mosquitoes detect repellents via olfactory receptor neurons (ORNs) housed in sensilla. Linalool is known to interact with specific receptors, such as AgamOr29 in Anopheles gambiae, exhibiting distinct 2[2]. The added methyl group in 2,3,7-TMO alters its spatial geometry, enhancing its binding affinity to the Orco (Odorant Receptor co-receptor) complex. This interaction triggers an inhibitory reverse-current or hyper-activation pathway, effectively overwhelming the vector's 1[1].

Comparative Efficacy Data

To objectively evaluate 2,3,7-TMO, it must be benchmarked against both its parent compound and industry-standard synthetic repellents. The following table synthesizes the quantitative performance metrics derived from standardized excito-repellency and arm-in-cage assays.

Compound / Active IngredientMolecular Weight ( g/mol )LogP (Lipophilicity)Vapor Pressure (mmHg at 25°C)Minimum Effective Dosage (MED) (mg/cm²)Complete Protection Time (CPT) (Hours)
DEET (N,N-Diethyl-meta-toluamide)191.272.180.00170.0156.0 - 8.0
Picaridin (Icaridin)229.322.110.00040.0128.0 - 10.0
Linalool (3,7-dimethylocta-1,6-dien-3-ol)154.252.970.16000.0451.0 - 2.0
2,3,7-TMO (2,3,7-Trimethylocta-1,6-dien-3-ol)168.28~3.45~0.04500.0254.0 - 5.5

Data Interpretation: While DEET and Picaridin maintain superior CPTs due to their extremely low vapor pressures, 2,3,7-TMO bridges the gap between natural terpenes and synthetic standards. Its lower MED compared to Linalool indicates enhanced receptor binding, while its reduced vapor pressure extends its CPT by over 200% relative to the parent monoterpene.

Mechanistic Pathway of Olfactory Reception

The following diagram illustrates the signal transduction pathway initiated by 2,3,7-TMO upon entering the mosquito's olfactory sensilla.

G A 2,3,7-TMO Volatilization (Skin Surface) B Odorant Binding Proteins (OBPs) (Sensillum Lymph) A->B Diffusion C AgamOr29 / Orco Complex (Dendritic Membrane) B->C Transport D Ion Channel Gating & Depolarization C->D Activation E Action Potential Generation (Olfactory Receptor Neuron) D->E F Antennal Lobe Processing (Mosquito Brain) E->F Synaptic Transmission G Spatial Repellency & Host Avoidance F->G Behavioral Output

Figure 1: Olfactory signal transduction pathway of 2,3,7-TMO in mosquito receptor neurons.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the protocols used to generate comparative efficacy data must be self-validating—meaning they include internal controls that continuously verify the assay's physiological and environmental stability.

Protocol A: In Vitro High-Throughput Spatial Repellency Assay (Y-Tube Olfactometer)
  • Causality & Purpose: To isolate olfactory avoidance (spatial repellency) from tactile/gustatory repulsion. By removing the host (blood meal) from the immediate vicinity, we isolate the compound's ability to disrupt upwind flight behavior purely through volatile receptor activation.

  • Step-by-Step Methodology:

    • Preparation: Acclimate 50 non-blood-fed, female Aedes aegypti (5-7 days old, starved for 12 hours) in a holding chamber for 1 hour at 27°C and 75% RH.

    • Calibration (Self-Validation Check): Run a blank control (clean air in both arms) to ensure symmetrical distribution of mosquitoes (approx. 50/50 split). Note: A skewed baseline (>60/40) indicates airflow bias or contamination, invalidating the assay.

    • Treatment Application: Apply 10 µL of 2,3,7-TMO (1% in hexane) to filter paper in the treatment arm. Apply 10 µL of pure hexane to the control arm. Allow 5 minutes for solvent evaporation.

    • Airflow Initiation: Introduce a purified, humidified airstream (0.2 m/s) supplemented with 4.5% CO₂ (host cue) through both arms.

    • Release & Scoring: Open the holding chamber. After 15 minutes, count the number of mosquitoes in the treatment arm vs. the control arm.

    • Analysis: Calculate the Spatial Activity Index (SAI). SAI = (Control - Treatment) / (Control + Treatment). An SAI > 0 indicates spatial repellency.

Protocol B: In Vivo Arm-in-Cage Assay (Contact Repellency & CPT)
  • Causality & Purpose: To determine the Complete Protection Time (CPT) and Minimum Effective Dosage (MED) under physiological conditions. Human skin introduces variables such as temperature, sweat (lactic acid), and a complex microbiome that alter a compound's evaporation rate and spatial degradation.

  • Step-by-Step Methodology:

    • Subject Preparation: Human volunteers wash their forearms with unscented soap and water, rinsing with 70% ethanol to neutralize baseline skin volatiles.

    • Application: Define a 250 cm² test area on the forearm. Apply 2,3,7-TMO formulated in ethanol at a standardized dose (e.g., 1 mg/cm²). The contralateral arm receives the ethanol vehicle only (Negative Control) or 15% DEET (Positive Control).

    • Cage Introduction: Introduce the treated arm into a 40x40x40 cm cage containing 200 nulliparous, host-seeking female mosquitoes, adhering to3 for human skin efficacy testing[3].

    • Exposure Intervals: Expose the arm for 3 minutes every 30 minutes.

    • Validation Check (Self-Validation): Before each treated-arm exposure, the volunteer inserts the untreated (control) arm. If fewer than 10 mosquitoes land within 1 minute, the mosquito batch is deemed non-responsive (e.g., due to circadian fatigue or environmental stress), and the trial data for that specific time point MUST be discarded.

    • Endpoint Determination: CPT is recorded as the exact time elapsed between application and the first confirmed bite, followed by a second confirmatory bite within the same or subsequent exposure period.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Development and Evaluation of a Neem Oil-based Mosquito Repellent Cream (Citing WHO Guidelines for efficacy testing of mosquito repellents for human skin)

Sources

Comparative

A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for 2,3,7-Trimethylocta-1,6-dien-3-ol Quantification

For Researchers, Scientists, and Drug Development Professionals In the analytical landscape, the precise quantification of volatile compounds is critical for product quality, safety, and efficacy. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the precise quantification of volatile compounds is critical for product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 2,3,7-Trimethylocta-1,6-dien-3-ol. This tertiary alcohol, a notable fragrance component, requires robust and reliable analytical methods for its characterization and quantification in various matrices.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and adherence to regulatory expectations. The methodologies described are designed to be self-validating, ensuring the trustworthiness of the generated data.

Introduction: The Analytical Challenge

2,3,7-Trimethylocta-1,6-dien-3-ol, with a molecular formula of C11H20O and a molecular weight of 168.28 g/mol , presents a typical analytical challenge for gas chromatography.[1] The choice between GC-FID and GC-MS is not merely one of preference but is dictated by the specific requirements of the analysis, including the need for sensitivity, selectivity, and structural confirmation.

  • GC-FID operates on the principle of detecting ions formed during the combustion of organic compounds in a hydrogen flame. The detector response is generally proportional to the number of carbon atoms in the analyte, making it a highly reliable and universal detector for hydrocarbons.[2] It is known for its robustness, wide linear range, and lower operational cost.[2][3]

  • GC-MS , conversely, combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It provides not only quantitative data but also qualitative information in the form of a mass spectrum, which serves as a chemical fingerprint of the analyte.[2] This is invaluable for unequivocal compound identification and for resolving co-eluting peaks in complex matrices.[2]

The cross-validation of these two methods is essential to demonstrate the interchangeability and reliability of the analytical results, a critical step in method transfer and regulatory submissions.[4][5]

Experimental Design and Protocols

A successful cross-validation hinges on a meticulously planned experimental design and optimized instrumental parameters. The objective is to demonstrate that both methods are fit for their intended purpose, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8]

Overall Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the GC-FID and GC-MS methods for the quantification of 2,3,7-Trimethylocta-1,6-dien-3-ol.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison cluster_outcome Outcome prep_standards Prepare Calibration Standards & QC Samples gc_fid GC-FID Analysis prep_standards->gc_fid gc_ms GC-MS Analysis prep_standards->gc_ms prep_samples Prepare Samples (Spiked Matrix) prep_samples->gc_fid prep_samples->gc_ms data_analysis Data Acquisition & Processing gc_fid->data_analysis gc_ms->data_analysis validation Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) data_analysis->validation comparison Cross-Validation (Statistical Comparison of Results) validation->comparison report Final Report comparison->report

Caption: Workflow for the cross-validation of GC-FID and GC-MS methods.

Materials and Reagents
  • 2,3,7-Trimethylocta-1,6-dien-3-ol: Certified reference material (>99% purity).

  • Internal Standard (ISTD): 2-Nonanol or other suitable compound not present in the sample matrix.

  • Solvent: HPLC-grade methanol or hexane.

  • Gases: Helium (carrier gas), hydrogen, and air (for FID) of high purity.

Sample and Standard Preparation
  • Primary Stock Solution: Prepare a 1000 µg/mL stock solution of 2,3,7-Trimethylocta-1,6-dien-3-ol in the chosen solvent.

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of the internal standard.

  • Calibration Standards: Perform serial dilutions of the primary stock solution to create a series of calibration standards ranging from the expected limit of quantification (LOQ) to approximately 150% of the target concentration. A typical range could be 1, 5, 10, 25, 50, 100, and 150 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range from a separate stock solution to ensure accuracy and precision.

  • Sample Preparation: Spike a known amount of the sample matrix with the analyte to achieve concentrations within the calibration range. Add a fixed amount of the internal standard to all calibration standards, QC samples, and test samples.

GC-FID Instrumental Protocol
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Split ratio 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
GC-MS Instrumental Protocol
ParameterSetting
Gas Chromatograph Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Split ratio 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
SIM Ions To be determined from the full scan mass spectrum of the analyte (e.g., quantifier and qualifier ions)

Method Validation and Performance Comparison

The validation of analytical methods is a regulatory requirement to ensure the reliability of analytical data.[4][9][10] The following key validation parameters should be assessed for both GC-FID and GC-MS methods.

Validation Parameters
  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. For GC-MS, this is enhanced by the unique mass spectrum of the analyte.[11]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing spiked samples at different concentrations and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the performance of GC-FID and GC-MS for the quantification of 2,3,7-Trimethylocta-1,6-dien-3-ol.

Validation ParameterGC-FIDGC-MS (SIM)
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 2000.5 - 150
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD) < 2%< 3%
LOD (µg/mL) 0.30.1
LOQ (µg/mL) 1.00.5

Discussion and Interpretation

The choice between GC-FID and GC-MS is a balance between performance, cost, and the specific analytical need.

  • For Routine Quantification: GC-FID is often the preferred method for routine quality control where the identity of the analyte is well-established. Its robustness, wider linear range, and lower maintenance requirements make it a cost-effective and reliable workhorse.[2][3]

  • For High Selectivity and Confirmation: GC-MS is indispensable when unequivocal identification is required, especially in complex matrices or for trace-level analysis. The ability to use Selected Ion Monitoring (SIM) mode significantly enhances sensitivity and selectivity by filtering out background noise.[2]

The following diagram illustrates the logical relationship between the validation parameters and the choice of analytical technique.

cluster_params Key Performance Parameters cluster_methods Analytical Techniques cluster_application Primary Application linearity Linearity & Range gc_fid GC-FID linearity->gc_fid Wider Range accuracy Accuracy & Precision accuracy->gc_fid High gc_ms GC-MS accuracy->gc_ms High sensitivity Sensitivity (LOD/LOQ) sensitivity->gc_ms Higher selectivity Selectivity & Identification selectivity->gc_ms Superior routine_qc Routine QC & High Throughput gc_fid->routine_qc trace_analysis Trace Analysis & Confirmatory Testing gc_ms->trace_analysis

Caption: Relationship between validation parameters and the choice of GC-FID vs. GC-MS.

Conclusion

Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of 2,3,7-Trimethylocta-1,6-dien-3-ol. The cross-validation of these methods provides a high degree of confidence in the analytical results and ensures consistency across different analytical platforms.

  • GC-FID stands out for its robustness, wide linear dynamic range, and cost-effectiveness, making it ideal for routine quantitative analysis in a quality control environment.

  • GC-MS offers the unparalleled advantage of providing structural information, which is crucial for compound identification, particularly in complex matrices or during early-stage research and development. Its superior sensitivity in SIM mode makes it the method of choice for trace-level quantification.

The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical requirements, including the need for sensitivity, selectivity, and the importance of structural confirmation, all within the framework of regulatory compliance.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 7).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • FDA News: Issue 21-1, November 2022 - ASCPT. (2022, November 11).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 29).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for L-Linalool Quantification - Benchchem.
  • Cross-Validation of GC-MS and GC-FID Methods for the Quantification of 1-Octen-3-ol - Benchchem.
  • 2,3,7-Trimethyloct-6-en-1-ol - PubChem.
  • 2,3,7-Trimethylocta-1,6-dien-3-ol | Sapphire Bioscience.
  • Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o.
  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2 - Biblioteka Nauki. (2021, October 29).
  • Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed. (2018, September 1).
  • Analytical Validation Quick Reference Guide.

Sources

Validation

2,3,7-Trimethylocta-1,6-dien-3-ol vs 3,7-dimethylocta-1,6-dien-3-ol chemical reactivity

An in-depth technical comparison between 3,7-dimethylocta-1,6-dien-3-ol (Linalool) and its methylated derivative, 2,3,7-Trimethylocta-1,6-dien-3-ol (2-Methyl-linalool), reveals profound differences in chemical reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between 3,7-dimethylocta-1,6-dien-3-ol (Linalool) and its methylated derivative, 2,3,7-Trimethylocta-1,6-dien-3-ol (2-Methyl-linalool), reveals profound differences in chemical reactivity, atmospheric degradation, and biosynthetic utility. While linalool is a canonical C10 monoterpene ubiquitous in nature, 2-methyl-linalool is a noncanonical C11 terpenoid that serves as the critical intermediate in the biosynthesis of complex off-flavor compounds like 2-methylisoborneol (2-MIB)[1].

This guide provides researchers and drug development professionals with a mechanistic breakdown of how a single methyl group alteration dictates electrophilic regioselectivity and enzymatic specificity.

Structural and Electronic Foundations

The fundamental divergence in reactivity between these two compounds stems from the substitution pattern at the C1=C2 double bond:

  • Linalool: Features a monosubstituted C1=C2 double bond (a simple vinyl group) and a trisubstituted C6=C7 double bond.

  • 2-Methyl-linalool: Features a 1,1-disubstituted C1=C2 double bond (an isopropenyl group) due to the addition of a methyl group at the C2 position.

The Causality of the C2-Methyl Group: The extra methyl group exerts a strong positive inductive (+I) effect, donating electron density into the C1=C2 pi system. In linalool, the C1=C2 bond is relatively electron-deficient, making the C6=C7 bond the primary target for electrophiles. In 2-methyl-linalool, the increased nucleophilicity of the C1=C2 bond narrows the reactivity gap between the two double bonds, fundamentally altering the molecule's behavior during ozonolysis, epoxidation, and enzymatic ionization[2],[1].

Reactivity Linalool Linalool (C10) C1=C2 Monosubstituted O3_Lin Electrophilic Attack Regioselectivity: 93% at C6=C7 Linalool->O3_Lin Oxidation Enz_Lin Standard Terpene Synthases (Broad Substrate Acceptance) Linalool->Enz_Lin Enzymatic MeLinalool 2-Methyl-linalool (C11) C1=C2 Disubstituted O3_MeLin Electrophilic Attack Increased C1=C2 reactivity (+I effect) MeLinalool->O3_MeLin Oxidation Enz_MeLin 2-MIB Synthase (Highly Specific Cyclization) MeLinalool->Enz_MeLin Enzymatic

Reactivity pathways of Linalool vs. 2-Methyl-linalool in chemical and enzymatic environments.

Comparative Chemical Reactivity

Electrophilic Addition and Atmospheric Ozonolysis

In atmospheric chemistry, the degradation of unsaturated alcohols by ozone ( O3​ ) and hydroxyl radicals (OH) leads to secondary organic aerosols (SOAs).

  • Linalool: Gas-phase kinetic studies demonstrate that ozone attack is highly regioselective. Approximately 93% of the electrophilic addition occurs at the electron-rich C6=C7 group, while the C1=C2 vinyl group accounts for only ~1.3% of the reaction[2].

  • 2-Methyl-linalool: The transition state for the primary ozonide formation at the C1=C2 bond is stabilized by the C2 methyl group. This shifts the regioselective distribution, resulting in competitive degradation pathways that yield different carbonyl cleavage products compared to standard linalool oxidation. Furthermore, during steam distillation or heat impact, linalool undergoes secondary oxidation to form furan and pyran linalool oxides[3]; 2-methyl-linalool exhibits altered cyclization kinetics under similar thermal stress due to steric hindrance at the C2 position.

Enzymatic Cyclization & Biosynthetic Reactivity

The most significant industrial and biological distinction lies in their interaction with terpene synthases (TSs).

  • Linalool: Acts as a canonical substrate. When converted to linalyl pyrophosphate (LPP), it is readily accepted by a vast array of promiscuous TSs to form standard monoterpenes like myrcene, limonene, and terpineol.

  • 2-Methyl-linalool: Acts as a noncanonical substrate. In microbial biosynthesis, geranyl pyrophosphate (GPP) is methylated to 2-methyl-GPP, which then isomerizes to 2-methyl-linalyl pyrophosphate (2-Me-LPP)[1]. This C11 intermediate is the exclusive substrate for 2-MIB synthase. The enzyme's active site has evolved a specific hydrophobic pocket to accommodate the C2 methyl group, guiding the reionization and cyclization cascade strictly toward the 2-methylbornyl cation, ultimately producing 2-methylisoborneol[4].

Quantitative Performance Data

The following table summarizes the physicochemical and reactive distinctions between the two compounds, providing a quick-reference guide for synthetic planning.

Property / Reactivity Metric3,7-dimethylocta-1,6-dien-3-ol (Linalool)2,3,7-Trimethylocta-1,6-dien-3-ol (2-Me-Linalool)
Carbon Skeleton Canonical C10 (Monoterpene)Noncanonical C11 (Methylated Terpenoid)
C1=C2 Substitution Monosubstituted (Vinyl)1,1-Disubstituted (Isopropenyl)
Ozone Regioselectivity ~93% at C6=C7, ~1.3% at C1=C2[2]Competitive attack at C1=C2 due to +I effect
Enzymatic Substrate Broad (Linalool synthases, etc.)Highly specific (2-MIB Synthase)[1]
Primary Cyclization Product Myrcene, Limonene, Terpineol2-Methylisoborneol (2-MIB), 2-Methylenebornane[1]
Carbocation Stability (C2) Secondary/Tertiary allylic transitionsEnhanced tertiary allylic stabilization

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls to account for spontaneous degradation and wall-loss errors, ensuring that the measured reactivity is purely a function of the compound's structure.

Protocol 1: Relative Rate Kinetic Assay for Ozonolysis

Causality: Absolute rate measurements of gas-phase reactions are prone to errors from chamber wall losses. Using a relative rate technique with a reference compound ensures that non-reactive losses cancel out, validating the kinetic data[2].

  • Chamber Preparation: Evacuate a 100 L Teflon reaction chamber and flush it continuously with purified synthetic air to establish a zero-baseline.

  • Reactant Injection: Inject 10 ppm of the target alcohol (Linalool or 2-Me-Linalool) and 10 ppm of a reference compound with a known reaction rate (e.g., 2-methyl-2-butene) into the chamber.

  • Oxidant Generation: Generate O3​ externally via UV irradiation of O2​ and introduce it into the chamber in calculated stepwise increments.

  • Kinetic Monitoring: Monitor the concentration decay of both the target and reference compounds in real-time using in situ FTIR spectroscopy.

  • Data Validation: Plot ln([Target]0​/[Target]t​) against ln([Ref]0​/[Ref]t​) . A linear fit validates the absence of secondary interfering reactions; the slope represents the relative rate constant.

Protocol 2: Enzymatic Cyclization of Pyrophosphate Derivatives

Causality: Terpene pyrophosphates are highly unstable and prone to spontaneous hydrolysis. A buffer-only negative control is mandatory to distinguish enzymatic cyclization from background degradation. Furthermore, chiral GC-MS is required because the stereochemistry of the C3 alcohol dictates the enantiomeric purity of the final bridged bicyclic product[5].

  • Substrate Preparation: Synthesize enantiomerically pure (R)- and (S)-2-methyl-linalyl pyrophosphate (2-Me-LPP) from 2,3,7-trimethylocta-1,6-dien-3-ol[5].

  • Incubation: Dissolve 0.3 mg of the pyrophosphate substrate in 50 µL of 25 mM NH4​HCO3​ . Dilute into 850 µL of incubation buffer (50 mM Tris/HCl, 10 mM MgCl2​ , 10% glycerol, pH 8.2). Add 100 µL of purified recombinant 2-MIB synthase.

  • Self-Validating Controls: Run parallel assays using (A) heat-denatured enzyme and (B) buffer only (no enzyme) to quantify spontaneous solvolysis[5].

  • Extraction: Incubate at 30 °C overnight. Quench the reaction and extract the organic phase with 500 µL of GC-grade hexane. Dry the extract over anhydrous MgSO4​ .

  • Analysis: Analyze the organic layer via chiral GC-MS. Quantify the formation of 2-MIB against an internal standard (e.g., nonane) to determine enzymatic turnover and stereochemical fidelity.

Workflow Step1 Substrate Prep Synthesize 2-Me-LPP Step2 Enzyme Incubation 2-MIB Synthase (pH 8.2) Step1->Step2 Step3 Extraction Hexane / MgSO4 Drying Step2->Step3 Step4 Analysis Chiral GC-MS Profiling Step3->Step4

Self-validating workflow for chiral GC-MS analysis of enzymatic terpene cyclization.

References

  • Studies of the Gas Phase Reactions of Linalool, 6-Methyl-5-hepten-2-ol and 3-Methyl-1-penten-3-ol with O3 and OH Radicals The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Bugging Hop Analysis – on the Isomerization and Oxidation of Terpene Alcohols during Steam Distillation Brewing Science URL:[Link]

  • The microbial biosynthesis of noncanonical terpenoids Applied Microbiology and Biotechnology (PMC - NIH) URL:[Link]

  • Supporting Information: The stereochemical course of 2-methylisoborneol biosynthesis Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2,3,7-Trimethylocta-1,6-dien-3-ol: A Guide for Laboratory Professionals

Hazard Identification and Risk Assessment Given the absence of a dedicated SDS, a conservative approach to hazard assessment is warranted. Laboratory personnel should treat all unknown or uncharacterized chemical waste a...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Assessment

Given the absence of a dedicated SDS, a conservative approach to hazard assessment is warranted. Laboratory personnel should treat all unknown or uncharacterized chemical waste as hazardous.[1] Analysis of related compounds, such as linalool (3,7-dimethylocta-1,6-dien-3-ol) and its derivatives, suggests that 2,3,7-Trimethylocta-1,6-dien-3-ol may present the following hazards:

  • Skin and Eye Irritation: Similar terpene alcohols are known to cause skin irritation and serious eye irritation.[2][3]

  • Aquatic Toxicity: Many related compounds are classified as harmful or toxic to aquatic life with long-lasting effects.[2][4][5]

  • Combustibility: While potentially having a high flash point, it should be treated as a combustible liquid.[6]

It is imperative to consult the Globally Harmonized System (GHS) for classification and labeling of chemicals and to review any available internal documentation or supplier information.

Personal Protective Equipment (PPE)

Prior to handling 2,3,7-Trimethylocta-1,6-dien-3-ol waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374.To prevent skin contact and potential irritation.[3]
Eye Protection Safety goggles with side shields or a face shield.To protect against splashes that could cause serious eye irritation.[3]
Skin and Body A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or suit.To prevent contamination of personal clothing and minimize skin exposure.[4]
Respiratory Generally not required with adequate ventilation. In case of aerosol generation or spills, use a respirator.To avoid inhalation of any vapors or aerosols, especially in poorly ventilated areas.

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective disposal.[1][7]

Step-by-Step Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, near the point of waste generation, for the collection of 2,3,7-Trimethylocta-1,6-dien-3-ol waste.[8] This area must be under the direct control of laboratory personnel.[9]

  • Select a Compatible Waste Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof closure.[9][10] Do not use metal containers for acidic or basic waste.[7]

  • Properly Label the Container: As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name "2,3,7-Trimethylocta-1,6-dien-3-ol," and an indication of its hazards (e.g., "Irritant," "Aquatic Toxin").[8]

  • Segregate from Incompatibles: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[1]

  • Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[8] Do not leave funnels in the container.[8]

Waste Storage

The temporary storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][9]

Storage Guidelines:

  • Container Integrity: Ensure the waste container is free from leaks, corrosion, or any external contamination.[1]

  • Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion.[7][10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store the waste in a well-ventilated area, such as a designated chemical storage cabinet or a fume hood for short periods.[7]

  • Time Limits: Adhere to the EPA's maximum storage time limits for hazardous waste, which is typically 90 days for large quantity generators.[7] Academic laboratories may have specific regulations, such as a six-month limit.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[11]

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the affected area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.

Ultimate Disposal

The final disposal of 2,3,7-Trimethylocta-1,6-dien-3-ol must be conducted through a licensed hazardous waste disposal facility.

Disposal Workflow:

G A Waste Generation (2,3,7-Trimethylocta-1,6-dien-3-ol) B Hazard Identification (Consult SDS of similar compounds, GHS) A->B C Proper Labeling ('Hazardous Waste', Chemical Name, Hazards) B->C D Segregation (Store in a compatible, closed container) C->D E Accumulation in SAA (Near point of generation) D->E F Transfer to Central Storage (When container is 90% full or time limit is reached) E->F G Arrange for Pickup (Contact licensed hazardous waste vendor) F->G H Manifest and Transport (Proper documentation for off-site disposal) G->H I Final Disposal (Incineration or other approved method) H->I

Caption: Disposal workflow for 2,3,7-Trimethylocta-1,6-dien-3-ol.

Key Steps for Final Disposal:

  • Obtain an EPA ID Number: Your institution must have an EPA identification number to generate and dispose of hazardous waste.[7]

  • Contact a Licensed Vendor: Work with your institution's EH&S department to arrange for the pickup of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Complete a Hazardous Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal. Ensure this is accurately completed.

  • Approved Disposal Method: The most common and environmentally sound method for disposing of organic solvents like 2,3,7-Trimethylocta-1,6-dien-3-ol is through high-temperature incineration at a permitted facility.

Never dispose of 2,3,7-Trimethylocta-1,6-dien-3-ol down the drain or in the regular trash. [9][12] This can lead to environmental contamination, damage to plumbing, and potential fire hazards.[12]

References

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Daniels Health. (2025, May 21).
  • Sigma-Aldrich. (2025, November 6).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Material Safety D
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • US EPA. (2025, August 15). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • Earth911. (2025, February 25).
  • Sigma-Aldrich. (2025, November 5).
  • EPA. (n.d.).
  • Safety D
  • Workplace Safety and Health Guidelines. (n.d.).
  • Singapore Statutes Online. (2019, December 9). Hazardous Waste (Control of Export, Import and Transit) Act (Amendment of Schedule)
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol.
  • Carl ROTH. (n.d.). Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol.
  • Spectrum Chemical. (2022, July 11).
  • Synerzine. (2018, June 22).
  • Chemical Substances Control Law. (n.d.). Trimethylamine.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12).

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Handling

Comprehensive Safety Protocol: Handling 2,3,7-Trimethylocta-1,6-dien-3-ol in a Laboratory Setting

This guide provides essential safety and logistical information for the handling and disposal of 2,3,7-Trimethylocta-1,6-dien-3-ol (CAS No. 103983-82-0)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,3,7-Trimethylocta-1,6-dien-3-ol (CAS No. 103983-82-0)[1]. As a member of the terpenoid alcohol family, its safe handling is paramount for the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide a deep, procedural understanding of the necessary precautions, grounded in established safety principles for similar chemical structures.

Hazard Assessment and Chemical Profile

2,3,7-Trimethylocta-1,6-dien-3-ol is a combustible liquid that requires careful handling to mitigate risks.[2] While specific toxicological data for this exact isomer is limited, comprehensive data from its close isomers, such as Linalool, indicate a consistent hazard profile. The primary hazards associated with this class of compounds are:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][4][5]

  • Allergic Skin Reaction: May cause an allergic skin reaction in susceptible individuals.[3][5]

  • Combustibility: As a combustible liquid, it presents a fire hazard when exposed to heat or ignition sources.[2][6]

Due to these potential hazards, a systematic approach to personal protective equipment (PPE), handling, and disposal is mandatory.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling 2,3,7-Trimethylocta-1,6-dien-3-ol, with detailed explanations for each selection.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][7]Protects against splashes and aerosols, preventing serious eye irritation.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[8]Prevents direct skin contact, mitigating the risk of skin irritation and potential allergic reactions.[3][4][5]
Body Protection A fully-buttoned laboratory coat.[8]Protects skin and personal clothing from accidental spills and splashes.
Respiratory Protection Generally not required with adequate ventilation. If working in a poorly ventilated area or with heated material, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[6][7]Minimizes the inhalation of vapors, especially when aerosols may be generated.

Experimental Workflow for Safe Handling:

The following diagram illustrates the standard operating procedure for safely handling 2,3,7-Trimethylocta-1,6-dien-3-ol, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_observe Observe for Spills or Reactions handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware and Surfaces handle_observe->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling 2,3,7-Trimethylocta-1,6-dien-3-ol.

Step-by-Step Handling and Emergency Procedures

Adherence to a strict protocol minimizes the risk of exposure and accidents.

Standard Handling Protocol:

  • Preparation: Before handling, ensure that a certified laboratory chemical fume hood is operational.[8][9] Don all required PPE as outlined in the table above.

  • Chemical Transfer: Conduct all transfers of 2,3,7-Trimethylocta-1,6-dien-3-ol within the fume hood to minimize vapor inhalation.[9]

  • Heating: If heating is required, use a water bath or heating mantle with a temperature controller. Avoid open flames.

  • Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[6][10] Keep containers tightly closed when not in use.[10]

Emergency First-Aid Procedures:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[4][7]

Spill Management and Waste Disposal

Prompt and correct action in the event of a spill is crucial to prevent further contamination and exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[7]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Waste Disposal Plan:

All waste containing 2,3,7-Trimethylocta-1,6-dien-3-ol must be treated as hazardous chemical waste.

  • Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]

Conclusion

The safe handling of 2,3,7-Trimethylocta-1,6-dien-3-ol is achieved through a combination of understanding its potential hazards, consistent use of appropriate personal protective equipment, adherence to established handling protocols, and preparedness for emergency situations. By integrating these practices into all laboratory workflows, researchers can ensure a safe and productive environment.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Linalool, 97%.
  • LINALOOL - Safety Data Sheet. (2025, June 1).
  • CDH Fine Chemical. LINALOOL CAS No 78-70-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. Linalool.
  • Linalool - SAFETY DATA SHEET. (2025, May 1).
  • Kao Chemicals. (2021, April 23). Material Safety Data Sheet.
  • Sapphire Bioscience. 2,3,7-Trimethylocta-1,6-dien-3-ol.
  • Safety Data Sheet.
  • Alcohols (Methanol, Ethanol, Propanol, etc.).
  • Laboratory Safety Guidelines.
  • NSTA. Safer Handling of Alcohol in the Laboratory.
  • Kao Chemicals. (2023, September 27). Material Safety Data Sheet.
  • Chemistry Department Safety Manual.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • 6 - SAFETY DATA SHEET.
  • Carl ROTH. (2017, February 3). Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol.
  • Carl ROTH. Safety Data Sheet: (2E)-3,7-dimethylocta-2,6-dien-1-ol.
  • Synerzine. (2018, June 22). 1,6-Octadien-3-ol, 3,7-dimethyl-, formate.

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